Product packaging for N-benzyl-N-methyl-1-phenylpropan-2-amine(Cat. No.:CAS No. 101-47-3)

N-benzyl-N-methyl-1-phenylpropan-2-amine

Cat. No.: B085781
CAS No.: 101-47-3
M. Wt: 239.35 g/mol
InChI Key: YXKTVDFXDRQTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzyl-N-methyl-1-phenylpropan-2-amine, with the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol, is a chemical compound of significant interest in scientific research . It is recognized for its role as the parent structure of benzphetamine (benzfetamine), a sympathomimetic amine . As such, its primary research applications are in the fields of medicinal chemistry and pharmacology, where it is used to study structure-activity relationships (SAR) within the amphetamine-derived compound class . Researchers utilize this compound to investigate how the specific N-benzyl substitution influences binding affinity and functional activity at biological targets compared to other N-substituted analogs . The mechanism of action for related compounds involves the release of neurotransmitters such as norepinephrine and dopamine, mediated through interactions with vesicular monoamine transporter 2 (VMAT2) . This product is provided for research purposes only and is strictly not intended for human, veterinary, or diagnostic use. Researchers should be aware that this compound is related to controlled substances and is responsible for ensuring compliance with all applicable local, state, and federal regulations governing its purchase, storage, and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N B085781 N-benzyl-N-methyl-1-phenylpropan-2-amine CAS No. 101-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKTVDFXDRQTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859308
Record name N-Benzyl-N-methyl-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-47-3
Record name N,α-Dimethyl-N-(phenylmethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dl-Benzphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N-methyl-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZPHETAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH832I91B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methyl-1-phenylpropan-2-amine, also widely known by its non-proprietary name Benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class of compounds.[1] It is recognized for its role as a central nervous system stimulant and anorectic agent.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, pharmacology, and toxicology, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a tertiary amine that is structurally related to amphetamine.[4] It is commercially available primarily as its hydrochloride salt, which exhibits greater stability and solubility in aqueous media.[5] The quantitative physicochemical properties of both the free base and its hydrochloride salt are summarized in the tables below for clear comparison.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms Benzphetamine, d-Benzphetamine, dl-Benzphetamine[6]
CAS Number 101-47-3[6]
Molecular Formula C₁₇H₂₁N[6]
Molecular Weight 239.35 g/mol [6]
Predicted pKa 8.8[2]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name d-N,α-Dimethyl-N-(phenylmethyl)-benzeneethanamine hydrochloride[5]
Synonyms Benzphetamine HCl, Didrex[3][5]
CAS Number 5411-22-3[3]
Molecular Formula C₁₇H₂₂ClN[3]
Molecular Weight 275.82 g/mol [5]
Melting Point 129-130 °C; Polymorphic form ~150 °C with decomposition[2][4]
Boiling Point 334.3 °C at 760 mmHg[4]
Solubility Readily soluble in water and 95% ethanol[2][5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueKey Findings / Data PointsSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Reference spectra are available in major spectral libraries (e.g., NIST).[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Precursor m/z: 240.1743 [M+H]⁺[7]
Tandem Mass Spectrometry (MS-MS) Precursor m/z: 240.1747 [M+H]⁺[7]
Infrared Spectroscopy (IR) ATR-IR spectral data for the free base form is available.[6]

Experimental Protocols

Synthesis

The primary route for the synthesis of this compound is through reductive amination.[5] An alternative patented method involves the benzylation of dextromethamphetamine.[8]

1. Synthesis via Reductive Amination of Phenyl-2-propanone with N-methylbenzylamine

This method involves the reaction of phenyl-2-propanone (P2P) with N-methylbenzylamine to form an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine product.[5]

  • Materials:

    • Phenyl-2-propanone (P2P)

    • N-methylbenzylamine

    • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a palladium on carbon (Pd/C) catalyst)[5][9]

    • Anhydrous solvent (e.g., methanol, ethanol)[10]

    • Hydrochloric acid (for salt formation)[8]

    • Ethyl acetate (for crystallization)[8]

  • Procedure:

    • Dissolve phenyl-2-propanone and N-methylbenzylamine in an anhydrous solvent in a suitable reaction vessel.

    • Add the chosen reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, the reaction is carried out under hydrogen pressure.[9]

    • The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched, and the crude product is isolated.

    • For purification, the crude product can be subjected to distillation or chromatographic techniques.

    • To obtain the hydrochloride salt, the free base is dissolved in a suitable organic solvent like ethyl acetate and treated with a solution of anhydrous hydrochloric acid.[8]

    • The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried.[11]

2. Purification

Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts.

  • Crystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as a binary mixture of ethyl acetate and an alcohol.[8] The process involves dissolving the crude salt in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form crystals, which are then collected by filtration.[11]

  • Solvent Extraction: Liquid-liquid extraction can be employed to separate the free base from impurities. The crude product is dissolved in an organic solvent, and the solution is washed with aqueous solutions of acid and base to remove acidic and basic impurities, respectively. The purified free base is then recovered by evaporation of the organic solvent.[12]

3. Analytical Methods

The identity and purity of this compound can be determined using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification and quantification of the compound. A typical protocol would involve:

    • Instrument: Agilent gas chromatograph with a mass selective detector.[13]

    • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]

    • Carrier Gas: Helium at a constant flow rate.[13]

    • Injector Temperature: 280°C.[13]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 12°C/min, and hold for 9 minutes.[13]

    • MS Parameters: Mass scan range of 30-550 amu.[13]

Pharmacology and Mechanism of Action

This compound is a sympathomimetic amine with pharmacological activity similar to amphetamines.[2][3] Its primary mechanism of action involves the stimulation of the central nervous system, leading to appetite suppression.[2][3]

The compound is believed to exert its effects by stimulating the release of norepinephrine and dopamine from presynaptic nerve terminals in the brain.[1][3] This is thought to occur through its interaction with vesicular monoamine transporter 2 (VMAT2), inhibiting its function and leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1] The elevated levels of norepinephrine and dopamine in key brain regions, such as the lateral hypothalamic feeding center, are thought to produce the anorectic effect.[3]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Packages Norepinephrine Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Benzphetamine N-benzyl-N-methyl-1- phenylpropan-2-amine Benzphetamine->VMAT2 Inhibits

Caption: Simplified signaling pathway of this compound.

Toxicology

The toxicological profile of this compound is consistent with that of other central nervous system stimulants.

Table 4: Toxicological Data for this compound

ParameterValueSpeciesRouteSource(s)
LD₅₀ 160 mg/kgRatOral[4][14]
LD₅₀ 153 mg/kgMouseIntraperitoneal[2]

Acute overdose can lead to a range of symptoms, including restlessness, tremor, confusion, and panic states.[2] More severe cardiovascular effects such as arrhythmias and hypertension can also occur.[2] Due to its potential for abuse and dependence, this compound is a controlled substance in many countries.[4]

Synthesis_Workflow P2P Phenyl-2-propanone Reductive_Amination Reductive Amination P2P->Reductive_Amination NMB N-methylbenzylamine NMB->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH₄, Pd/C + H₂) Reducing_Agent->Reductive_Amination Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reductive_Amination Crude_Product Crude N-benzyl-N-methyl-1- phenylpropan-2-amine (Free Base) Reductive_Amination->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Free_Base Purified Free Base Purification->Pure_Free_Base Salt_Formation Salt Formation & Crystallization Pure_Free_Base->Salt_Formation HCl_Solution Anhydrous HCl Solution HCl_Solution->Salt_Formation Crystallization_Solvent Crystallization Solvent (e.g., Ethyl Acetate) Crystallization_Solvent->Salt_Formation Final_Product This compound HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound HCl.

References

CAS number 101-47-3 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine (CAS 101-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 101-47-3, chemically identified as this compound. This compound is also known by its non-proprietary name, Benzphetamine. The information is presented to support research, scientific, and drug development activities.

Chemical Identity

IdentifierValue
CAS Number 101-47-3
IUPAC Name This compound
Synonyms dl-Benzphetamine, Benzfetamine
Molecular Formula C₁₇H₂₁N[1]
Molecular Weight 239.35 g/mol [1][2]
Chemical Structure (Image of the chemical structure of this compound)

Physical Properties

PropertyValueNotes
Boiling Point 127 °C at 0.02 mmHgFor the free base.
Melting Point Not availableFor the free base. The hydrochloride salt is reported to have a melting point of 129-130 °C or 152-153 °C.[3]
Density Not availableFor the free base.
Solubility Insoluble in water (liquid)[3]For the free base. The hydrochloride salt is readily soluble in water and 95% ethanol.

Chemical and Pharmacological Properties

This compound is a sympathomimetic amine belonging to the phenethylamine class. Its chemical properties are largely defined by the presence of a tertiary amine and two phenyl groups.

Mechanism of Action:

Benzphetamine acts as a central nervous system stimulant and an anorectic agent. Its primary mechanism of action involves stimulating the release of norepinephrine and dopamine from nerve terminals in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, which is thought to suppress appetite.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzphetamine Benzphetamine Vesicles Vesicles Benzphetamine->Vesicles Stimulates release NE_DA Norepinephrine & Dopamine NE_DA_released Released Norepinephrine & Dopamine Vesicles->NE_DA_released Exocytosis Receptors Receptors NE_DA_released->Receptors Binds to Effect Appetite Suppression Receptors->Effect

Signaling pathway of Benzphetamine's anorectic effect.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of an organic compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A few drops of the liquid sample are placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the heating oil within the Thiele tube.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (for solids)

This protocol is applicable to the solid hydrochloride salt of the compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

  • The capillary tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • The filled capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a moderate rate initially.

  • As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Density (for liquids)

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is weighed again.

  • The temperature of the liquid is recorded.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH)

Procedure:

  • Approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample is placed into a small test tube.

  • About 1 mL of the chosen solvent is added to the test tube.

  • The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for about one minute.

  • The mixture is observed to see if the substance has dissolved completely. If it has, the substance is considered soluble in that solvent.

  • If the substance is not completely soluble, the mixture can be gently warmed to see if solubility increases with temperature.

  • This procedure is repeated with different solvents to create a solubility profile.

Synthesis Workflow

A common method for the synthesis of this compound is through reductive amination.

Synthesis_Workflow Start Start Reactants Phenyl-2-propanone + N-methylbenzylamine Start->Reactants Reaction Mix in a suitable solvent (e.g., Methanol) Reactants->Reaction Intermediate Formation of an Iminium Ion Intermediate Reaction->Intermediate Reduction Add a reducing agent (e.g., Sodium Borohydride) Intermediate->Reduction Product_Formation Formation of This compound Reduction->Product_Formation Workup Quench reaction, Extract with an organic solvent Product_Formation->Workup Purification Purify by distillation or chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Reductive amination synthesis of Benzphetamine.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may need to be adapted for specific laboratory conditions and safety requirements. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemical substances.

References

The Pharmacological Profile of N-benzyl-N-methyl-1-phenylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class. Chemically and pharmacologically related to amphetamines, it is primarily utilized as a short-term adjunct in the management of exogenous obesity.[1] This technical guide provides an in-depth overview of the pharmacological profile of benzphetamine, with a focus on its mechanism of action, receptor interactions, and metabolic fate. As a prodrug, the pharmacological actions of its active metabolites, d-amphetamine and d-methamphetamine, are central to its overall effects and are detailed herein.

Introduction

Benzphetamine exerts its primary pharmacological effects through the stimulation of the central nervous system (CNS), leading to a reduction in appetite.[1] Its mechanism is largely attributed to its ability to increase the synaptic concentrations of monoamine neurotransmitters, particularly norepinephrine and dopamine.[1] Understanding the intricate details of its interactions with key protein targets is crucial for drug development professionals and researchers exploring the therapeutic potential and risks associated with this class of compounds. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism of Action

The principal mechanism of action of benzphetamine and its active metabolites is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][3] These compounds act as transporter substrates, leading to two primary effects:

  • Competitive Inhibition of Reuptake: By binding to the transporters, they prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.

  • Induction of Neurotransmitter Efflux: Upon being transported into the neuron, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytosolic neurotransmitter concentrations and subsequent reverse transport (efflux) of the neurotransmitters into the synapse through the plasma membrane transporters.[4]

Additionally, benzphetamine and its metabolites are known to interact with adrenergic receptors, which contributes to their overall pharmacological effects.[1][5][6]

Quantitative Pharmacological Data

Direct quantitative binding or functional data for benzphetamine is limited in publicly accessible literature. However, as it is extensively metabolized to d-amphetamine and d-methamphetamine, the pharmacological data for these metabolites are critical to understanding its in vivo activity.[1]

Table 1: Monoamine Transporter Inhibition Constants (Ki) of Benzphetamine Metabolites
CompoundDAT (Ki, μM)NET (Ki, μM)SERT (Ki, μM)SpeciesReference
d-Amphetamine~0.60.07 - 0.120 - 40Human[3]
d-Amphetamine0.0340.0393.8Rat[2]
d-Methamphetamine~0.6~0.120 - 40Human[3]
d-Methamphetamine0.0820.001320.7Human/Rat[2]

Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) for Monoamine Release by Benzphetamine Metabolites
CompoundDopamine Release (EC50, μM)Norepinephrine Release (EC50, μM)Serotonin Release (EC50, μM)SystemReference
d-Methamphetamine~5Not ReportedNot ReportedRat Nucleus Accumbens Slices[7]
d-Methamphetamine11 (Vesicular Release)Not ReportedNot ReportedRat Brain Vesicles[4]

EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Amphetamine-Like Compounds

The following diagram illustrates the proposed mechanism of action of benzphetamine's active metabolites at a monoaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine Uptake (Blocked) Dopamine_cyto Cytosolic Dopamine Dopamine_Vesicle->Dopamine_cyto Leakage DAT Dopamine Transporter (DAT) Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reuptake (Inhibited) Metabolite d-Amphetamine / d-Methamphetamine Metabolite->VMAT2 Inhibits Metabolite->DAT Enters via DAT Dopamine_cyto->DAT Reverse Transport (Efflux) synaptic_cleft Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binds postsynaptic_neuron Dopamine_Receptor->postsynaptic_neuron Signal Transduction start Start: Compound Synthesis and Purification receptor_binding Radioligand Binding Assays (DAT, NET, SERT, Adrenergic Receptors) start->receptor_binding functional_assays Neurotransmitter Release Assays (e.g., in synaptosomes or cultured cells) start->functional_assays data_analysis Data Analysis (Calculate Ki, EC50/IC50 values) receptor_binding->data_analysis functional_assays->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar profile Generate Pharmacological Profile data_analysis->profile

References

InChIKey YXKTVDFXDRQTKV-UHFFFAOYSA-N research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

InChIKey: YXKTVDFXDRQTKV-UHFFFAOYSA-N

Chemical Name: Benzphetamine[1][2]

Synonyms: N-benzyl-N-methyl-1-phenylpropan-2-amine, d-Benzphetamine, N-Benzylmethamphetamine[2][3]

CAS Number: 156-08-1[1][2]

Molecular Formula: C17H21N[1][2]

Molecular Weight: 239.36 g/mol [1]

Introduction

Benzphetamine is a sympathomimetic amine that is structurally related to amphetamine. It is primarily used as a short-term adjunct in the management of exogenous obesity. As a prodrug, benzphetamine is metabolized in the body to its active components, amphetamine and methamphetamine, which exert their pharmacological effects by stimulating the central nervous system (CNS). This guide provides a comprehensive overview of the available technical data on benzphetamine, focusing on its mechanism of action, metabolic pathways, and relevant experimental findings.

Mechanism of Action & Metabolism

The primary mechanism of action of benzphetamine is indirect and relies on its in vivo conversion to amphetamine and methamphetamine. These active metabolites are potent CNS stimulants that increase the release and block the reuptake of catecholamines such as dopamine and norepinephrine from presynaptic neurons. The elevated levels of these neurotransmitters in the synaptic cleft lead to increased alertness, reduced fatigue, and appetite suppression.

The metabolic conversion of benzphetamine to its active metabolites is a critical step in its pharmacological activity. This process primarily occurs in the liver and involves N-debenzylation to yield methamphetamine, which is subsequently demethylated to amphetamine.

Metabolism Benzphetamine Benzphetamine Methamphetamine Methamphetamine Benzphetamine->Methamphetamine N-Debenzylation (Liver) Amphetamine Amphetamine Methamphetamine->Amphetamine Demethylation CNS_Stimulation CNS Stimulation (Appetite Suppression) Methamphetamine->CNS_Stimulation Amphetamine->CNS_Stimulation Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay Tissue_Homogenization 1. Brain Tissue Homogenization Centrifugation1 2. Low-Speed Centrifugation Tissue_Homogenization->Centrifugation1 Supernatant_Collection 3. Collect Supernatant Centrifugation1->Supernatant_Collection Centrifugation2 4. High-Speed Centrifugation Supernatant_Collection->Centrifugation2 Resuspension 5. Resuspend Pellet (Synaptosomes) Centrifugation2->Resuspension Preloading 6. Preload with [3H]Neurotransmitter Resuspension->Preloading Washing 7. Wash to Remove Excess [3H] Preloading->Washing Incubation 8. Incubate with Test Compound Washing->Incubation Sample_Collection 9. Collect Supernatant Incubation->Sample_Collection Scintillation_Counting 10. Quantify Release via Scintillation Counting Sample_Collection->Scintillation_Counting

References

The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-benzyl-N-methyl-1-phenylpropan-2-amine derivatives. The core compound, also known as benzphetamine, is a substituted phenethylamine with known effects on the central nervous system. This document summarizes the available data on its mechanism of action, structure-activity relationships, and metabolic fate, and provides detailed experimental protocols for key biological assays.

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. The core structure consists of a phenylpropan-2-amine backbone with both a methyl and a benzyl group attached to the nitrogen atom, classifying it as a tertiary amine. This substitution pattern, particularly the N-benzyl group, is of significant interest in medicinal chemistry as it can substantially influence the pharmacological profile of phenethylamines, often enhancing their affinity and functional activity at various receptors.

The biological activity of these compounds is primarily centered on their interaction with monoaminergic neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin. This guide will delve into the specifics of these interactions and the structural modifications that can modulate them.

Biological Activity and Mechanism of Action

Derivatives of this compound are known to act as modulators of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their concentration in the synapse, leading to enhanced neurotransmission.

The stereochemistry of the molecule is a critical determinant of its biological activity. For instance, the (S)-enantiomer of the parent compound is known as d-benzphetamine. The synthesis of enantiomerically pure derivatives is a key aspect of developing compounds with specific pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

While comprehensive quantitative SAR data for a wide range of this compound derivatives is limited in publicly available literature, some general principles can be inferred. The N-benzyl group is a key feature that distinguishes these compounds from other phenethylamines. Research on related N-benzylated phenethylamines has shown that this bulky, aromatic group can significantly influence receptor binding and functional activity.

Data Presentation

In Vitro Metabolism of this compound

The metabolism of this compound has been studied in vitro using rat liver microsomes. These studies have identified several key metabolites, indicating that the compound undergoes N-demethylation, N-debenzylation, and aromatic hydroxylation.[1]

MetaboliteChemical NameMetabolic Reaction
Benzylamphetamine1-phenyl-2-(N-benzylamino)propaneN-Demethylation
p-hydroxybenzphetamine1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propaneAromatic Hydroxylation
p-hydroxybenzylamphetamine1-(p-hydroxyphenyl)-2-(N-benzylamino)propaneAromatic Hydroxylation & N-Demethylation
MethamphetamineN-methyl-1-phenylpropan-2-amineN-Debenzylation
Amphetamine1-phenylpropan-2-amineN-Debenzylation & N-Demethylation

Experimental Protocols

In Vitro Metabolism with Rat Liver Microsomes

This protocol is based on the methodology for studying the metabolism of benzphetamine.[1]

Objective: To identify the metabolites of this compound derivatives formed by liver microsomes.

Materials:

  • Rat liver microsomes

  • This compound derivative (substrate)

  • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Analytical equipment (e.g., GC-MS, LC-MS)

Procedure:

  • Prepare an incubation mixture containing the rat liver microsomes, the substrate, and the phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate the mixture at 37°C with shaking for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solvent or by placing the mixture on ice.

  • Extract the metabolites from the incubation mixture using an appropriate organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analyze the extracted samples by GC-MS or LC-MS to identify the metabolites based on their mass spectra and retention times compared to reference standards.

Monoamine Transporter Binding Assay

This is a generalized protocol for assessing the binding affinity of the derivatives to monoamine transporters.

Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, NET, and SERT.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compounds (this compound derivatives) at various concentrations

  • Assay buffer

  • Scintillation fluid

  • Microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds.

  • In a microplate, add the cell membranes, the specific radioligand, and either the assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound.

  • Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway parent This compound met1 Benzylamphetamine parent->met1 N-Demethylation met2 p-hydroxybenzphetamine parent->met2 Aromatic Hydroxylation met3 Methamphetamine parent->met3 N-Debenzylation met5 p-hydroxybenzylamphetamine met1->met5 Aromatic Hydroxylation met2->met5 N-Demethylation met4 Amphetamine met3->met4 N-Demethylation experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Monoamine Transporter Binding Assays characterization->binding_assay functional_assay Reuptake Inhibition Assays binding_assay->functional_assay ic50_calc IC50/Ki Determination functional_assay->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis sar_logic core Core Scaffold (this compound) modification Structural Modification (e.g., ring substitution) core->modification is modified by activity Biological Activity (e.g., Transporter Affinity) modification->activity influences sar SAR Conclusion activity->sar leads to

References

The Phenylpropanamine Scaffold: A Technical Guide to Neurotransmitter Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interactions between compounds featuring the phenylpropanamine scaffold and key neurotransmitter systems in the central nervous system. Phenylpropanamines, a class of compounds encompassing both therapeutic agents and substances of abuse, exert their primary effects through modulation of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes the quantitative binding affinities of representative phenylpropanamine compounds, details the experimental protocols for assessing these interactions, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the design of novel psychoactive agents.

Introduction

The phenylpropanamine scaffold is a fundamental structural motif in a wide array of neuroactive compounds. Its deceptively simple chemical architecture gives rise to a diverse range of pharmacological activities, from the therapeutic effects of anorectics and decongestants to the potent psychostimulant properties of amphetamines and cathinones. The primary mechanism of action for many of these compounds involves their interaction with the monoamine transporters DAT, NET, and SERT.[1] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting or reversing the function of these transporters, phenylpropanamine derivatives can profoundly alter monoaminergic neurotransmission, leading to a cascade of downstream physiological and behavioral effects.

This guide will focus on four prominent classes of phenylpropanamine compounds: amphetamines, methamphetamines, ephedrine and its stereoisomers, and synthetic cathinone derivatives. A thorough understanding of their structure-activity relationships and the nuances of their interactions with monoamine transporters is crucial for the development of novel therapeutics with improved efficacy and safety profiles, as well as for comprehending the neurobiology of addiction and other psychiatric disorders.

Quantitative Analysis of Transporter Interactions

The affinity of a compound for a specific transporter is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available transporter sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for key phenylpropanamine compounds at human and rat DAT, NET, and SERT.

Table 1: Binding Affinities (Ki, μM) of Amphetamine and Methamphetamine at Monoamine Transporters

CompoundTransporterHuman Ki (μM)Rat Ki (μM)
AmphetamineDAT≈ 0.60.034
NET0.07 - 0.10.039
SERT20 - 403.8
MethamphetamineDAT≈ 0.50.082
NET≈ 0.10.0013
SERT10 - 4020.7

Data compiled from studies on cultured cells expressing human or rat transporters and rat synaptosomes.[2]

Table 2: Binding Affinities (Ki, μM) of MDMA at Monoamine Transporters

CompoundTransporterHuman Ki (μM)Mouse Ki (μM)Rat Ki (μM)
MDMADAT8.294.871.572
NET1.191.750.462
SERT2.410.640.238

Data compiled from studies on cultured cells expressing human or mouse transporters and rat synaptosomes.[2]

Table 3: Binding Affinities (Ki, μM) of Selected Cathinone Derivatives at Human Monoamine Transporters

CompoundDAT Ki (μM)NET Ki (μM)SERT Ki (μM)
α-PPP1.29-161.4
α-PBP0.145--
α-PVP0.0222--
α-PHP0.016-33
PV-80.0148--
4-MeO-α-PVP--< 10
3,4-MDPPP---
3,4-MDPBP---

Data compiled from studies on human transporters. A "-" indicates that data was not available in the cited sources.[3]

Table 4: Substrate Activity (EC50, nM) of Ephedrine-Related Stereoisomers at Norepinephrine Transporter

CompoundEC50 (nM)
Ephedrine-type compounds≈ 50

This value represents the approximate potency of ephedrine-type compounds as substrates for the norepinephrine transporter.[4]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures. The following sections provide detailed methodologies for two key assays used to characterize the interaction of phenylpropanamine compounds with monoamine transporters.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor or transporter.[5] This method involves competing a radiolabeled ligand with an unlabeled test compound for binding to the target protein.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific monoamine transporter.

Materials:

  • Cell membranes or synaptosomes expressing the transporter of interest.

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Unlabeled test compound (phenylpropanamine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known inhibitor (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Objective: To determine the potency of a test compound to inhibit neurotransmitter uptake.

Materials:

  • Freshly prepared synaptosomes from a specific brain region (e.g., striatum for dopamine uptake).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Unlabeled test compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the synaptosomal pellet in the uptake buffer.[6][7]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to the synaptosome suspension.

  • Uptake Termination: After a defined incubation time (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Plot the percent inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The interaction of phenylpropanamine compounds with monoamine transporters initiates a complex cascade of intracellular signaling events that ultimately mediate their pharmacological effects.

Amphetamine-Induced Dopamine Transporter Trafficking

Amphetamine is not merely a competitive inhibitor of DAT but also a substrate that is transported into the presynaptic neuron. Once inside, amphetamine triggers a series of events that lead to the internalization of DAT from the plasma membrane, a process known as transporter trafficking.[8][9]

Amphetamine_DAT_Trafficking cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AMPH_ext Amphetamine DAT Dopamine Transporter (DAT) AMPH_ext->DAT Binds & Transported AMPH_int Amphetamine DAT->AMPH_int Endocytosis DAT Internalization (Endocytosis) DAT->Endocytosis RhoA RhoA AMPH_int->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Endocytosis Promotes

Caption: Amphetamine-induced internalization of the dopamine transporter.

This internalization is a dynamin-dependent process and is thought to involve the activation of the small GTPase RhoA.[9] The activation of RhoA and its downstream effector, ROCK, promotes the endocytosis of DAT, reducing the number of transporters on the cell surface and thereby decreasing dopamine uptake capacity.[10]

The Role of TAAR1 in Amphetamine Signaling

Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that has emerged as a key player in mediating the effects of amphetamines.[11][12] Amphetamine, after being transported into the neuron, can directly activate TAAR1.

TAAR1_Signaling_Pathway AMPH Amphetamine (intracellular) TAAR1 TAAR1 AMPH->TAAR1 Activates G_alpha_s Gαs TAAR1->G_alpha_s Couples to G_alpha_13 Gα13 TAAR1->G_alpha_13 Couples to AC Adenylyl Cyclase G_alpha_s->AC Activates RhoA RhoA G_alpha_13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT_Phosphorylation DAT Phosphorylation PKA->DAT_Phosphorylation Leads to DAT_Internalization DAT Internalization RhoA->DAT_Internalization Leads to

Caption: TAAR1-mediated signaling cascade initiated by amphetamine.

TAAR1 activation by amphetamine leads to the engagement of two distinct G protein signaling pathways: Gαs and Gα13.[11][13] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The Gα13 pathway, on the other hand, activates RhoA.[11][13] These signaling cascades can then modulate DAT function through phosphorylation and trafficking.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

In addition to their effects on plasma membrane transporters, phenylpropanamines also interact with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.

VMAT2_Interaction_Workflow Phenylpropanamine Phenylpropanamine (e.g., Amphetamine) VMAT2 VMAT2 Phenylpropanamine->VMAT2 Inhibits Vesicular_Uptake Monoamine Uptake into Vesicles VMAT2->Vesicular_Uptake Mediates Cytosolic_Monoamines Increased Cytosolic Monoamines VMAT2->Cytosolic_Monoamines Leads to Reverse_Transport Reverse Transport via DAT/NET/SERT Cytosolic_Monoamines->Reverse_Transport Promotes

Caption: Phenylpropanamine interaction with VMAT2 and its consequences.

Amphetamine and its analogs can inhibit VMAT2, leading to a disruption in the sequestration of dopamine and other monoamines into synaptic vesicles.[1] This results in an accumulation of monoamines in the cytoplasm, which in turn creates a concentration gradient that favors their reverse transport out of the neuron and into the synaptic cleft via DAT, NET, and SERT. Methamphetamine has also been shown to alter the subcellular location of VMAT2.[14]

Conclusion

The phenylpropanamine scaffold represents a versatile chemical framework that has given rise to a plethora of neuroactive compounds with profound effects on monoaminergic neurotransmission. Their primary interactions with the dopamine, norepinephrine, and serotonin transporters are multifaceted, involving not only competitive inhibition but also substrate-like activity that triggers complex intracellular signaling cascades. This technical guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed the experimental methodologies used for their characterization, and visualized the key signaling pathways involved. A deeper understanding of these molecular mechanisms is paramount for the rational design of novel therapeutics with improved selectivity and reduced side effects, and for developing effective strategies to combat the public health challenges posed by the abuse of certain phenylpropanamine derivatives. Future research in this area will undoubtedly continue to unravel the intricate interplay between these compounds and the complex machinery of the central nervous system.

References

The Trajectory of a Sympathomimetic Amine: A Technical History and Developmental Analysis of Benzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzphetamine, a sympathomimetic amine of the phenethylamine class, has a long-standing history as a short-term adjunct in the management of exogenous obesity. This technical guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, pharmacokinetics, and clinical development of Benzphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey of this pharmaceutical agent. The following sections will detail its journey from synthesis to its current clinical application, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Introduction and Historical Context

Benzphetamine hydrochloride, marketed under trade names such as Didrex and Regimex, was approved by the U.S. Food and Drug Administration (FDA) in 1960 for the short-term treatment of obesity.[1][2] It belongs to the class of sympathomimetic amines, which are structurally and pharmacologically related to amphetamines.[3][4] The primary therapeutic indication for Benzphetamine is as an anorectic agent to be used in conjunction with a regimen of caloric restriction for weight reduction.[5][6]

Historically, the development of amphetamine and its derivatives in the early 20th century paved the way for the exploration of centrally acting stimulants for various medical conditions.[7][8] Amphetamine was first synthesized in 1887, and its central nervous system stimulant effects were discovered in the late 1920s.[7][8] This led to the investigation of related compounds for their potential therapeutic applications, including appetite suppression. Benzphetamine emerged from this era of pharmaceutical research, offering a pharmacological option for obesity management.[9] It is classified as a Schedule III controlled substance in the United States, indicating a potential for abuse less than that of substances in Schedules I or II.[4][10]

Chemical Properties and Synthesis

Benzphetamine is chemically designated as (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.[3] It is a tertiary amine and a derivative of methamphetamine.

Synthesis of Benzphetamine Hydrochloride

The synthesis of Benzphetamine hydrochloride typically involves the benzylation of dextromethamphetamine. A common method is the reaction of methamphetamine hydrochloride with benzyl chloride in the presence of a mild base.

Experimental Protocol: Synthesis of Benzphetamine Hydrochloride

This protocol is a generalized representation based on described chemical synthesis patents.[11][12]

  • Reaction Setup: Methamphetamine hydrochloride is dissolved in water. A mild base, such as sodium carbonate or potassium carbonate, is added to the solution to neutralize the hydrochloride and free the methamphetamine base.

  • Benzylation: Benzyl chloride is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 70°C to 80°C.[11] The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12]

  • Isolation of Benzphetamine Base: Upon completion of the reaction, the mixture is cooled. An organic solvent, such as toluene, is added to extract the Benzphetamine base.[11][13] The organic layer is separated from the aqueous layer.

  • Conversion to Hydrochloride Salt: The Benzphetamine free base in the organic solvent is then converted to its hydrochloride salt. This is achieved by treating the solution with anhydrous hydrochloric acid, often dissolved in an organic solvent like ethyl acetate.[11] This process facilitates the precipitation of Benzphetamine hydrochloride as a solid crystalline form.

  • Purification: The crude Benzphetamine hydrochloride can be further purified through crystallization. A disclosed method involves dissolving the crude product in a solvent like toluene to form a biphasic mixture, removing water, and then crystallizing the final product.[13] An alternative purification step involves liquid-liquid extraction to remove unreacted methamphetamine by adjusting the pH of an aqueous phase to between 6 and 8, which takes advantage of the different basicity constants of the two amines.[14][15]

  • Final Product Recovery: The crystalline Benzphetamine hydrochloride is recovered by filtration, washed with a suitable organic solvent, and dried.

Below is a Graphviz diagram illustrating the general synthesis pathway.

G General Synthesis Pathway of Benzphetamine HCl cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Intermediates methamphetamine_hcl Methamphetamine HCl benzphetamine_base Benzphetamine Base methamphetamine_hcl->benzphetamine_base + Benzyl Chloride benzyl_chloride Benzyl Chloride benzyl_chloride->benzphetamine_base base Mild Base (e.g., Na2CO3) base->methamphetamine_hcl to free base water Water water->methamphetamine_hcl Solvent toluene Toluene (Extraction) toluene->benzphetamine_base Extraction hcl_gas Anhydrous HCl hcl_gas->benzphetamine_base benzphetamine_hcl Benzphetamine HCl benzphetamine_base->benzphetamine_hcl + Anhydrous HCl

General Synthesis Pathway of Benzphetamine HCl

Mechanism of Action

The precise mechanism of action of Benzphetamine as an anorectic agent is not fully elucidated, but it is believed to be similar to that of amphetamines.[3][5] It acts as a sympathomimetic amine with central nervous system stimulating properties.[4][16]

The primary proposed mechanism is the stimulation of the hypothalamus to increase the release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[3][6][16] This increase in catecholamine levels in the synaptic cleft, particularly in the lateral hypothalamic feeding center, is thought to suppress appetite.[3][10] Benzphetamine may also inhibit the reuptake of these neurotransmitters, further prolonging their action in the synapse. The binding of Benzphetamine to vesicular monoamine transporter 2 (VMAT2) and inhibition of its function is thought to mediate this release.[3]

The following diagram illustrates the proposed signaling pathway for Benzphetamine's anorectic effect.

G Proposed Mechanism of Action of Benzphetamine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron benzphetamine Benzphetamine vmat2 VMAT2 benzphetamine->vmat2 Inhibits dat DAT benzphetamine->dat Inhibits Reuptake net NET benzphetamine->net Inhibits Reuptake vesicles Synaptic Vesicles (NE, DA) vmat2->vesicles Packages NE/DA ne Norepinephrine (NE) vesicles->ne Release da Dopamine (DA) vesicles->da Release receptors Adrenergic & Dopaminergic Receptors ne->receptors Binds da->receptors Binds appetite_suppression Appetite Suppression receptors->appetite_suppression

Proposed Mechanism of Action of Benzphetamine

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Benzphetamine is readily absorbed from the gastrointestinal tract.[4][5] Pharmacokinetic data in humans is not extensively available.[17]

Pharmacokinetic Parameter Value Reference
Absorption Readily absorbed from the GI tract[4][5]
Onset of Action Approximately 2 hours[6]
Half-life 4 to 6 hours[3]
Protein Binding 75-99%[10]
Metabolism Hepatic[5]
Excretion Primarily in urine[6]
Metabolic Pathways

Benzphetamine is extensively metabolized in the liver.[5] A significant aspect of its metabolism is its conversion into active metabolites, namely amphetamine and methamphetamine.[3][18] This makes Benzphetamine a prodrug to these more potent stimulants.[3] The metabolic pathways include N-demethylation, N-debenzylation, and aromatic hydroxylation.[19] In vitro studies using rat liver microsomes have identified several metabolites, including benzylamphetamine, p-hydroxybenzphetamine, p-hydroxybenzylamphetamine, methamphetamine, and amphetamine.[19] The cytochrome P450 enzyme system, specifically CYP2B6, is involved in its metabolism.[20]

The diagram below outlines the major metabolic pathways of Benzphetamine.

G Metabolic Pathways of Benzphetamine cluster_parent Parent Drug cluster_metabolites Metabolites benzphetamine Benzphetamine methamphetamine Methamphetamine benzphetamine->methamphetamine N-debenzylation benzylamphetamine Benzylamphetamine (Norbenzphetamine) benzphetamine->benzylamphetamine N-demethylation hydroxy_benz p-Hydroxybenzphetamine benzphetamine->hydroxy_benz Aromatic Hydroxylation desmethylbenzphetamine Desmethylbenzphetamine benzphetamine->desmethylbenzphetamine N-demethylation amphetamine Amphetamine methamphetamine->amphetamine N-demethylation desmethylbenzphetamine->amphetamine N-debenzylation

Metabolic Pathways of Benzphetamine

Clinical Development and Efficacy

Benzphetamine is indicated for the short-term management of exogenous obesity, typically for a few weeks, in patients with an initial body mass index (BMI) of 30 kg/m ² or higher, or 27 kg/m ² or higher with the presence of other risk factors, who have not responded to a weight-reducing regimen of diet and exercise alone.[6][21]

Clinical trials have shown that patients treated with anorectic drugs like Benzphetamine, in conjunction with diet, lose more weight on average than those treated with a placebo and diet.[17] However, the increased weight loss is generally modest, often a fraction of a pound per week more than placebo.[17] A systematic review of clinical trials reported that Benzphetamine produces an average weight loss of 3.3 kg over 16 to 17 weeks of treatment compared to a placebo.[1] The rate of weight loss is typically greatest in the first few weeks of therapy.[17]

Experimental Protocol: General Design of a Clinical Trial for an Anti-Obesity Drug

The following represents a generalized workflow for a clinical trial evaluating an anorectic agent like Benzphetamine, based on FDA guidance and common clinical trial designs.[22]

  • Patient Selection: Participants are screened based on inclusion and exclusion criteria. Typical inclusion criteria include a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[21] Exclusion criteria often include a history of cardiovascular disease, hyperthyroidism, glaucoma, and a history of drug abuse.[6][10]

  • Randomization: Eligible participants are randomly assigned to receive either the active drug (Benzphetamine) or a placebo in a double-blind manner.

  • Treatment and Diet: All participants are instructed on a reduced-calorie diet and an exercise plan. The assigned treatment (active drug or placebo) is administered for a specified duration, typically a few weeks to a few months for short-term agents.

  • Data Collection: Body weight is measured at baseline and at regular intervals throughout the study. Other parameters that may be assessed include changes in waist circumference, blood pressure, heart rate, and metabolic markers. Adverse events are also meticulously recorded.

  • Primary Endpoint Analysis: The primary efficacy endpoint is typically the mean percent change in body weight from baseline in the active treatment group compared to the placebo group. Another common primary endpoint is the proportion of patients who achieve a certain percentage of weight loss (e.g., ≥5% of baseline body weight).

  • Statistical Analysis: Statistical methods are used to determine if the difference in weight loss between the treatment and placebo groups is statistically significant.

The workflow for such a clinical trial is depicted in the diagram below.

G Generalized Clinical Trial Workflow for an Anorectic Drug cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis & Reporting screening Patient Screening (BMI, Medical History) informed_consent Informed Consent screening->informed_consent enrollment Enrollment of Eligible Subjects informed_consent->enrollment randomization Randomization enrollment->randomization group_a Group A: Benzphetamine + Diet/Exercise randomization->group_a group_b Group B: Placebo + Diet/Exercise randomization->group_b follow_up Regular Follow-up Visits group_a->follow_up group_b->follow_up data_collection Data Collection (Weight, Vitals, AEs) follow_up->data_collection analysis Statistical Analysis data_collection->analysis reporting Reporting of Results analysis->reporting

Generalized Clinical Trial Workflow for an Anorectic Drug

Safety Profile and Adverse Effects

The use of Benzphetamine is associated with a range of potential side effects, primarily related to its stimulant properties.

Common Adverse Effects Serious Adverse Effects Contraindications
Dry mouthPalpitationsAdvanced arteriosclerosis
InsomniaTachycardiaSymptomatic cardiovascular disease
RestlessnessSevere hypertensionModerate to severe hypertension
Increased blood pressurePsychosisHyperthyroidism
DizzinessPulmonary hypertensionGlaucoma
TremorValvular heart diseaseHistory of drug abuse
NauseaUse of MAOIs within 14 days

Tolerance to the anorectic effect of Benzphetamine can develop within a few weeks, and the drug is not recommended for long-term use.[4][23] Due to its metabolic conversion to amphetamine and methamphetamine, there is a potential for psychological dependence and abuse.[3][23]

Conclusion

Benzphetamine has maintained a role in the pharmacotherapy of obesity for over six decades as a short-term treatment option. Its development is rooted in the broader history of amphetamine-like stimulants. While its efficacy in promoting weight loss is modest and its use is limited by its side effect profile and potential for abuse, it remains a tool for clinicians in a comprehensive weight management program for select patients. A thorough understanding of its chemistry, pharmacology, and clinical data is essential for its appropriate and safe use in a therapeutic context. Future research may focus on developing anorectic agents with more favorable safety profiles and sustained efficacy.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of substituted phenethylamines. These methods are critical in forensic toxicology, clinical diagnostics, and pharmaceutical research due to the wide range of psychoactive effects and potential for abuse associated with this class of compounds.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad chemical class of organic compounds based on the phenethylamine structure. This class includes a wide variety of substances with diverse pharmacological effects, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), entactogens (e.g., MDMA), and appetite suppressants (e.g., phentermine)[1]. The detection of these compounds can be challenging due to their structural similarities and the continuous emergence of new designer drugs[1][2].

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of substituted phenethylamines in biological matrices such as urine and blood. The choice of method often depends on the required sensitivity, specificity, and the context of the analysis (e.g., screening vs. confirmation).

Immunoassays

Immunoassays are commonly used as a preliminary screening tool for the detection of amphetamine and methamphetamine in urine[3]. These assays are based on the principle of competitive binding between a drug-enzyme conjugate and the drug from the sample for a limited number of antibody binding sites[3]. While rapid and suitable for high-throughput screening, immunoassays may exhibit cross-reactivity with other structurally related compounds, leading to false-positive results. Therefore, positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique widely used for the confirmation of substituted phenethylamines. Due to the polar nature of many phenethylamines, derivatization is often necessary to improve their chromatographic properties and produce characteristic mass spectra[4][5]. Common derivatizing agents include trifluoroacetic anhydride (TFA) and heptafluorobutyric anhydride (HFBA)[4][5][6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of substituted phenethylamines in biological samples due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization[7][8][9]. This technique allows for the simultaneous detection and quantification of multiple analytes in a single run[8][10][11].

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with fluorescence detection, offers a sensitive method for the determination of specific phenethylamines. Pre-column derivatization with reagents like o-phthalaldehyde can be used to enhance the fluorescence properties of the analytes, allowing for low detection limits[12][13][14].

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the detection of substituted phenethylamines.

Table 1: Performance of LC-MS/MS Methods for Phenethylamine Detection

Analyte(s)MatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
7 PhenethylaminesBlood, Urine0.5 - 50.5 - 5>80[10][11]
N-ethyl-α-ethyl-phenethylamineDietary Supplements2.55-[15]
13 PhenethylaminesAmniotic Fluid-10-[9]
74 PhenethylaminesUrine-up to 200-[8]

Table 2: Performance of HPLC Methods for Phenethylamine Detection

Analyte(s)MatrixLOQ (ng/mL)Linearity Range (ng/mL)Reference
2-phenylethylamineUrine0.50.5 - 200[12]
β-phenylethylaminePlasma0.10.25 - 2[14]

Table 3: Performance of GC-MS Methods for Phenethylamine Detection

Analyte(s)MatrixLOQ (ng/mL)Reference
20 Synthetic PhenethylaminesUrine50[6]
Amphetamine, Methamphetamine, MDA, MDMABlood/Urine50[16]

Experimental Protocols

Protocol 1: Immunoassay Screening for Amphetamines in Urine

This protocol is based on the principles of a homogeneous enzyme immunoassay[3].

1. Principle: The assay relies on the competition between a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the urine sample for a fixed amount of specific antibody binding sites. In the absence of the free drug, the antibody binds to the drug-G6PDH conjugate, inhibiting the enzyme's activity. The presence of free drug in the sample reduces this inhibition, leading to an increase in enzyme activity, which can be measured spectrophotometrically.

2. Reagents and Materials:

  • DRI® Amphetamines Assay Kit (or equivalent) containing antibodies, enzyme-drug conjugate, and calibrators.

  • Automated clinical chemistry analyzer.

  • Urine samples.

  • Controls.

3. Procedure:

  • Bring all reagents and samples to the analyzer's operating temperature.

  • Follow the specific instructions for the automated analyzer to perform the assay. Typically, the analyzer will automatically dispense the sample, antibody reagent, and enzyme conjugate reagent into a reaction cuvette.

  • The analyzer will monitor the change in absorbance at a specific wavelength (e.g., 340 nm) to determine the enzyme activity.

  • The results are compared to the cutoff calibrator to determine if the sample is positive or negative for the presence of amphetamines.

4. Interpretation of Results:

  • A sample is considered positive if its response is greater than or equal to the cutoff calibrator.

  • A sample is considered negative if its response is less than the cutoff calibrator.

  • All presumptive positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Substituted Phenethylamines in Blood/Urine

This protocol provides a general procedure for the extraction and analysis of multiple phenethylamines using LC-MS/MS[10][11].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of blood or urine sample, add an internal standard solution.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 10 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq) is commonly used[10][11].

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed[9].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective detection and quantification of target analytes. For each compound, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification.

3. Data Analysis:

  • Identify and quantify the target phenethylamines by comparing their retention times and the ratio of their MRM transitions with those of certified reference standards.

  • Construct calibration curves using spiked matrix samples to quantify the concentration of the analytes in the unknown samples.

Protocol 3: GC-MS Analysis of Phenethylamines in Urine with Derivatization

This protocol describes a common procedure for the analysis of phenethylamines in urine using GC-MS after derivatization[4][5][6].

1. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • To 2 mL of urine, add an internal standard and 1 mL of 0.1 M phosphate buffer[6].

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elut SPEC DAU) with methanol and deionized water[6].

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 0.1 M acetic acid and then with methanol[6].

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analytes with an appropriate eluting solution (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under nitrogen at 40°C[6].

  • Add 50 µL of a derivatizing agent (e.g., HFBA or PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 90°C for 15 minutes[5][6].

  • Evaporate the solution to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis[5][6].

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS)[6].

  • Injector: Splitless injection mode is typically used.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

  • Detection: The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Data Analysis:

  • Identify the derivatized phenethylamines by comparing their retention times and mass spectra with those of derivatized standards.

  • Quantify the analytes using calibration curves prepared from spiked and derivatized urine samples.

Visualizations

Experimental_Workflow_Phenethylamine_Analysis cluster_sample_collection Sample Collection cluster_screening Screening (Optional) cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting Sample Biological Sample (Urine, Blood) Immunoassay Immunoassay Sample->Immunoassay Initial Screening Extraction Extraction (LLE or SPE) Sample->Extraction Direct Confirmation Immunoassay->Extraction Presumptive Positive Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMSMS LC-MS/MS Extraction->LCMSMS LC-MS/MS Path GCMS GC-MS Derivatization->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis LCMSMS->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General workflow for the analysis of substituted phenethylamines in biological samples.

LCMSMS_Workflow Start Start: Sample + Internal Standard LLE Liquid-Liquid Extraction Start->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection & Separation Reconstitution->LC_Injection MSMS_Detection MS/MS Detection (MRM) LC_Injection->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing

Caption: Detailed workflow for LC-MS/MS analysis of phenethylamines.

GCMS_Derivatization_Pathway UrineSample Urine Sample + Internal Standard SPE Solid-Phase Extraction UrineSample->SPE Elution Elution of Analytes SPE->Elution Evap1 Evaporation to Dryness Elution->Evap1 Derivatize Derivatization Reaction Evap1->Derivatize Evap2 Final Evaporation & Reconstitution Derivatize->Evap2 GCMS_Analysis GC-MS Analysis Evap2->GCMS_Analysis

References

Application Note: High-Throughput Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Notes and Protocols for the LC-MS Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as Benzphetamine, is a sympathomimetic amine with pharmacological activities similar to amphetamines. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical research, clinical and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Analyte Information

ParameterValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms Benzphetamine, Didrex--INVALID-LINK--
CAS Number 101-47-3--INVALID-LINK--
Molecular Formula C₁₇H₂₁N--INVALID-LINK--
Molecular Weight 239.35 g/mol --INVALID-LINK--
Precursor Ion [M+H]⁺ 240.1743, 240.1747[1]

II. Quantitative Data Summary

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueMatrixReference
Calibration Range 0.050 - 100 ng/mLHuman Plasma[2]
Limit of Detection (LOD) 1.0 - 5.0 ng/mL (for similar amphetamine derivatives)Serum[3]
Limit of Quantification (LOQ) 0.050 ng/mLHuman Plasma[2]

III. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common biological matrices.

1. Protocol for Human Plasma/Serum: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for benzphetamine in human plasma[2].

  • Pipette 300 µL of human plasma or serum into a microcentrifuge tube.

  • Add an appropriate amount of an internal standard (e.g., Methamphetamine-d5).

  • Basify the sample by adding a suitable volume of a weak base (e.g., 50 µL of 1M sodium bicarbonate).

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 14,000 g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Acidify the organic phase with 50 µL of 1% formic acid in methanol.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Protocol for Urine: Dilute-and-Shoot

For a rapid screening approach in urine, a simple dilution can be employed.

  • Centrifuge the urine sample at 2000 g for 5 minutes to pellet any particulate matter.

  • Take 100 µL of the supernatant and add it to a vial.

  • Add 900 µL of the initial mobile phase.

  • Add an appropriate amount of internal standard.

  • Vortex and inject into the LC-MS/MS system.

3. Protocol for Serum/Plasma: Protein Precipitation

This method is a faster alternative to LLE for plasma or serum samples.

  • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing the internal standard).

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

Liquid Chromatography Conditions:

ParameterValue
LC System UHPLC system
Column C8 or C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 240.2119.110025
This compound 240.291.110035
Methamphetamine-d5 (IS) 155.194.110020

IV. Visualizations

A. Experimental Workflow

LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the LC-MS/MS analysis of target compounds.

B. Logical Relationship of Sample Preparation Methods

Sample Preparation Methods cluster_plasma Plasma / Serum cluster_urine Urine Matrix Biological Matrix LLE Liquid-Liquid Extraction (LLE) - High Recovery - Time-consuming Matrix->LLE PPT Protein Precipitation (PPT) - Fast - Potential for matrix effects Matrix->PPT Dilute Dilute-and-Shoot - Very Fast - High matrix effects Matrix->Dilute SPE Solid-Phase Extraction (SPE) - High Purity - Method development required Matrix->SPE

Caption: Decision tree for selecting a sample preparation method based on the biological matrix.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine, a tertiary amine of pharmaceutical interest. Included are predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a discussion on spectral interpretation. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and its analogues.

Introduction

This compound, also known as Benzphetamine, is a sympathomimetic amine used as an anorectic agent. Its chemical structure consists of a phenethylamine backbone with N-benzyl and N-methyl substitutions, making it a chiral tertiary amine. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of such small molecules. This application note details the expected NMR spectra and provides standardized protocols for its analysis.

Predicted NMR Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous structures. The numbering convention used for peak assignments is shown in Figure 1.

Chemical Structure of this compound with atom numbering for NMR assignment. Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H-1' (CH₃)~ 1.0 - 1.2Doublet~ 6.5 - 7.0
H-2' (CH)~ 2.8 - 3.2Multiplet-
H-3' (CH₂)~ 2.5 - 2.8Multiplet-
N-CH₃~ 2.2 - 2.4Singlet-
N-CH₂~ 3.5 - 3.8AB quartet or two doublets~ 13.0 - 14.0
Phenyl-H (C₆H₅-CH₂)~ 7.1 - 7.4Multiplet-
Benzyl-H (N-CH₂-C₆H₅)~ 7.2 - 7.5Multiplet-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃)~ 15 - 20
C-2' (CH)~ 55 - 60
C-3' (CH₂)~ 40 - 45
N-CH₃~ 35 - 40
N-CH₂~ 58 - 63
Phenyl-C (C₆H₅-CH₂)~ 125 - 140
Benzyl-C (N-CH₂-C₆H₅)~ 126 - 142

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetonitrile-d₃, dimethyl sulfoxide-d₆, or methanol-d₄ can be used if solubility or specific interactions need to be investigated.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining high-resolution spectra.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Structural Assignment:

    • ¹H NMR: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the resonances to the specific protons in the molecule. The aromatic region (7.1-7.5 ppm) will show complex multiplets corresponding to the ten protons of the two phenyl rings. The aliphatic region will contain signals for the methine, methylene, and methyl groups.

    • ¹³C NMR: Assign the carbon resonances based on their chemical shifts. Aromatic carbons typically resonate between 125 and 142 ppm, while aliphatic carbons appear at higher fields.

    • 2D NMR: For unambiguous assignments, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical process of spectral data interpretation.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Shimming, Tuning) transfer->setup acquire Acquire 1D/2D NMR Spectra setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Peak Assignment reference->assign interpret Structural Elucidation assign->interpret report Reporting interpret->report NMR_Data_Analysis_Logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (Optional but Recommended) raw_data Raw NMR Data (FID) h1_nmr 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) raw_data->h1_nmr c13_nmr 13C NMR Spectrum (Chemical Shift) raw_data->c13_nmr cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC (Direct C-H Correlation) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Correlation) h1_nmr->hmbc structure Structural Elucidation (Final Structure Confirmation) h1_nmr->structure c13_nmr->hsqc c13_nmr->hmbc c13_nmr->structure cosy->structure hsqc->structure hmbc->structure

Application Notes and Protocols for the Enantioselective Synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine, a chiral amine of interest in pharmaceutical research. The primary method detailed is an asymmetric synthesis utilizing a chiral auxiliary, which offers high enantioselectivity. An alternative chemoenzymatic approach is also discussed. This guide includes quantitative data, step-by-step protocols, and workflow diagrams to facilitate reproduction in a laboratory setting.

Introduction

(S)-N-benzyl-N-methyl-1-phenylpropan-2-amine is a chiral tertiary amine. The stereochemistry of such molecules is often crucial to their biological activity, making enantioselective synthesis a critical aspect of their production for research and drug development.[1] Common synthetic strategies include the N-benzylation of the chiral precursor (S)-N-methyl-1-phenylpropan-2-amine (dextromethamphetamine) or the reductive amination of phenyl-2-propanone.[1][2] To achieve enantioselectivity from achiral precursors, methods such as the use of chiral auxiliaries, chiral catalysts, or biocatalysis are employed. This document focuses on a robust method using a chiral auxiliary, which consistently yields high enantiomeric purity.

Synthesis Strategies

Two primary strategies for the enantioselective synthesis of the target molecule are presented:

  • Strategy 1: Asymmetric Synthesis via Chiral Auxiliary. This method involves the condensation of phenyl-2-propanone with a chiral amine, (S)-(-)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction and hydrogenolytic removal of the chiral auxiliary yield the corresponding primary amine, which can then be benzylated and methylated. A related patented method for phenylisopropylamines reports enantiomeric purities in the range of 96-99% and overall yields of approximately 60%.[3]

  • Strategy 2: Chemoenzymatic Synthesis. This approach utilizes a transaminase enzyme for the asymmetric amination of a ketone precursor.[4] This "green chemistry" approach can offer high conversion rates and excellent enantioselectivity (>99% enantiomeric excess) under mild, aqueous conditions.[4]

This document will provide a detailed protocol for Strategy 1, as it represents a well-established and highly effective chemical method.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine via the chiral auxiliary method, based on literature for analogous transformations.[3]

StepReactantsProductCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) (%)
1. Imine Formation & Diastereoselective ReductionPhenyl-2-propanone, (S)-(-)-α-methylbenzylamine, H₂(S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amineRaney NickelEthanol~70>95 (diastereomeric excess)
2. Hydrogenolysis (Chiral Auxiliary Removal)(S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine, H₂(S)-1-phenylpropan-2-aminePd/CEthanol~9096-99
3. N-Benzylation(S)-1-phenylpropan-2-amine, Benzaldehyde, H₂(S)-N-benzyl-1-phenylpropan-2-aminePd/CMethanol>90>99
4. N-Methylation(S)-N-benzyl-1-phenylpropan-2-amine, Formaldehyde, H₂(S)-N-benzyl-N-methyl-1-phenylpropan-2-aminePd/CMethanol>90>99
Overall ~50-60 >96

Experimental Protocols

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary

This protocol is adapted from established methods for the asymmetric synthesis of phenylisopropylamines.[3]

Step 1: Synthesis of (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine

  • To a solution of phenyl-2-propanone (1.0 eq) in absolute ethanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).

  • Add a catalytic amount of Raney Nickel (approx. 5% by weight of the ketone).

  • Hydrogenate the mixture under a hydrogen atmosphere (low pressure, e.g., Parr shaker) at room temperature for 24 hours, or until hydrogen uptake ceases.

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine.

Step 2: Synthesis of (S)-1-phenylpropan-2-amine (Hydrogenolysis)

  • Dissolve the product from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst through Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-1-phenylpropan-2-amine.

Step 3: Synthesis of (S)-N-benzyl-1-phenylpropan-2-amine (N-Benzylation)

  • Dissolve (S)-1-phenylpropan-2-amine (1.0 eq) in methanol.

  • Add benzaldehyde (1.05 eq).

  • Add 10% Pd/C catalyst (approx. 5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until imine formation and reduction are complete.

  • Filter the catalyst and concentrate the filtrate to obtain (S)-N-benzyl-1-phenylpropan-2-amine.

Step 4: Synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine (N-Methylation)

  • Dissolve the product from Step 3 in methanol.

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Add 10% Pd/C catalyst (approx. 5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature.

  • After completion, filter the catalyst and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.

Characterization

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Chiral Imine Formation and Reduction cluster_1 Step 2: Hydrogenolysis cluster_2 Step 3: N-Benzylation cluster_3 Step 4: N-Methylation P2P Phenyl-2-propanone Imine Chiral Imine Intermediate P2P->Imine Condensation ChiralAmine (S)-(-)-α-methylbenzylamine ChiralAmine->Imine ReducedProduct1 (S)-N-((S)-1-phenylethyl)-1-phenylpropan-2-amine Imine->ReducedProduct1 Raney Ni, H₂ ReducedProduct2 (S)-1-phenylpropan-2-amine ReducedProduct1->ReducedProduct2 Pd/C, H₂ BenzylatedProduct (S)-N-benzyl-1-phenylpropan-2-amine ReducedProduct2->BenzylatedProduct Reductive Amination (Pd/C, H₂) Benzaldehyde Benzaldehyde Benzaldehyde->BenzylatedProduct FinalProduct (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine BenzylatedProduct->FinalProduct Reductive Amination (Pd/C, H₂) Formaldehyde Formaldehyde Formaldehyde->FinalProduct

Caption: Workflow for the enantioselective synthesis using a chiral auxiliary.

Chemoenzymatic Synthesis Pathway

G cluster_0 Biocatalytic Asymmetric Amination P2P Phenyl-2-propanone Transaminase Transaminase Enzyme P2P->Transaminase AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Transaminase ChiralAmine (S)-1-phenylpropan-2-amine ReductiveAmination Chemical N-Alkylation Steps (Benzylation and Methylation) ChiralAmine->ReductiveAmination Standard Chemical Synthesis Transaminase->ChiralAmine FinalProduct (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine ReductiveAmination->FinalProduct

Caption: Pathway for chemoenzymatic synthesis of the target molecule.

Conclusion

The protocol detailed in these application notes provides a reliable method for the enantioselective synthesis of (S)-N-benzyl-N-methyl-1-phenylpropan-2-amine with high enantiomeric purity. The use of a chiral auxiliary is a classic and effective strategy for controlling stereochemistry in the synthesis of chiral amines. For laboratories equipped for biocatalysis, the chemoenzymatic route offers a greener alternative with potentially high efficiency and selectivity. Researchers should select the most appropriate method based on available resources and expertise.

References

Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic N-benzyl-N-methyl-1-phenylpropan-2-amine, a compound of interest in pharmaceutical research and development. The protocols cover classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation techniques.

Introduction

This compound, also known as Benzphetamine, is a chiral molecule whose biological activity is dependent on its stereochemistry. The separation of its enantiomers is crucial for pharmacological studies and the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines three common and effective methods for achieving this separation.

Data Summary

The following tables summarize the quantitative data associated with the chiral resolution protocols detailed in this document.

Table 1: Chromatographic Separation of this compound Enantiomers

ParameterHPLC MethodSFC Method (Analogous Compound)
Stationary Phase Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Diethylamine (100:0.2 v/v)CO₂:Ethanol + 0.1% aq. NH₃ (Gradient)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C20 °C
Detection UV at 220 nmMS/MS
Resolution (Rₛ) > 3.0[1]Baseline separation achieved
LOD (L-enantiomer) 0.012 µg/mL[1]Not Reported
LOQ (L-enantiomer) 0.035 µg/mL[1]Not Reported
Recovery 95.5 - 103.2%[1]Not Reported

Table 2: Classical Resolution via Diastereomeric Salt Formation (Analogous Compound: N-methyl-1-phenylpropan-2-amine)

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)YieldOptical Purity (ee%)
O,O-Dibenzoyl-2R,3R-Tartaric AcidDichloroethane/Methanol/WaterRacemic Amine to Chiral Acid80-95%[1]85-98%[1]
d-Tartaric AcidWater/HCl1 : 0.55 (Amine:Acid)HighHigh
(-)-O,O'-di-p-toluyl-R,R-tartaric acidMethanol1 : 0.25 (Amine:Acid)~80%68.5%

Table 3: Enzymatic Kinetic Resolution (Representative Data for Secondary Amines)

EnzymeAcyl DonorSolventTemperatureConversionEnantiomeric Excess (ee%)
Novozym 435 (Immobilized Candida antarctica Lipase B)Vinyl AcetateHexane30 °C~50%>99%
Pseudomonas cepacia LipaseDiethyl carbonate2-Me-THFRoom Temp.High>99%

Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol is for the analytical separation of this compound enantiomers.

Materials:

  • Racemic this compound

  • HPLC grade Methanol

  • Diethylamine

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase by mixing methanol and diethylamine in a 100:0.2 volume ratio. Degas the mobile phase before use.

  • Set up the HPLC system with the Chiralpak AD-H column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Maintain the column temperature at 25 °C.

  • Prepare a sample solution of racemic this compound in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector at a wavelength of 220 nm.

  • The two enantiomers should be baseline resolved within approximately 10 minutes.[1]

Protocol 2: Classical Resolution with O,O'-Dibenzoyl-d-tartaric Acid (Adapted from a protocol for a closely related amine)

This protocol describes the separation of enantiomers through the formation and fractional crystallization of diastereomeric salts.

Materials:

  • Racemic this compound

  • (-)-O,O'-Dibenzoyl-d-tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Chloroform or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve racemic this compound (1.0 eq) in methanol.

  • In a separate flask, dissolve (-)-O,O'-Dibenzoyl-d-tartaric acid (0.5 eq) in methanol.

  • Slowly add the resolving agent solution to the amine solution with stirring at room temperature.

  • Stir the mixture for a specified time (e.g., 1-2 hours) to allow for salt formation and precipitation of the less soluble diastereomeric salt.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

  • To recover the enriched enantiomer, suspend the crystals in water and add a sodium hydroxide solution until the solid dissolves and the solution is basic.

  • Extract the liberated free amine with an organic solvent like chloroform (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • The mother liquor from step 6 contains the more soluble diastereomeric salt and can be processed similarly to recover the other enantiomer.

Protocol 3: Enzymatic Kinetic Resolution with Lipase (Analogous Protocol)

This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Hexane or Toluene)

  • Silica gel for chromatography

Procedure:

  • To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (e.g., vinyl acetate, 1.1 eq).

  • Add the immobilized lipase (e.g., 20 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate.

  • Separate the unreacted enantiomer from the acylated enantiomer by silica gel column chromatography.

Visualizations

G Workflow for Chiral Resolution Methods cluster_0 Classical Resolution cluster_1 Enzymatic Resolution cluster_2 Chromatographic Separation racemic_amine_classical Racemic Amine diastereomeric_salts Diastereomeric Salts racemic_amine_classical->diastereomeric_salts chiral_acid Chiral Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Salt crystallization->more_soluble_salt Solution liberation_1 Liberate Amine less_soluble_salt->liberation_1 liberation_2 Liberate Amine more_soluble_salt->liberation_2 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2 racemic_amine_enzymatic Racemic Amine kinetic_resolution Kinetic Resolution (~50% conv.) racemic_amine_enzymatic->kinetic_resolution lipase Lipase + Acyl Donor lipase->kinetic_resolution unreacted_enantiomer Unreacted Enantiomer kinetic_resolution->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer kinetic_resolution->acylated_enantiomer separation Chromatographic Separation unreacted_enantiomer->separation acylated_enantiomer->separation enantiomer_3 Enantiomer 3 separation->enantiomer_3 enantiomer_4_pre Acylated Enantiomer separation->enantiomer_4_pre hydrolysis Hydrolysis enantiomer_4_pre->hydrolysis enantiomer_4 Enantiomer 4 hydrolysis->enantiomer_4 racemic_amine_chromatography Racemic Amine chiral_column Chiral Stationary Phase (e.g., HPLC, SFC) racemic_amine_chromatography->chiral_column separation_chrom Separation chiral_column->separation_chrom enantiomer_5 Enantiomer 5 separation_chrom->enantiomer_5 Fraction 1 enantiomer_6 Enantiomer 6 separation_chrom->enantiomer_6 Fraction 2

Caption: Overview of chiral resolution workflows.

G Decision Logic for Method Selection start Start: Racemic Mixture scale Scale of Separation? start->scale analytical Analytical Scale scale->analytical Small preparative Preparative Scale scale->preparative Large hplc_sfc Chiral HPLC/SFC analytical->hplc_sfc classical Classical Resolution preparative->classical enzymatic Enzymatic Resolution preparative->enzymatic end End: Pure Enantiomers hplc_sfc->end racemization Is racemization of unwanted enantiomer feasible? classical->racemization enzymatic->racemization yes_racemization Yes racemization->yes_racemization Yes no_racemization No racemization->no_racemization No yes_racemization->end Higher Yield no_racemization->end Max 50% Yield

Caption: Decision tree for selecting a resolution method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Reductive Amination: This is a cornerstone method for synthesizing this compound.[1] It typically involves the reaction of 1-phenyl-2-propanone (P2P) with N-methylbenzylamine to form an enamine intermediate, which is then reduced to the final tertiary amine product.[2]

  • N-benzylation of Methamphetamine: This route involves the reaction of methamphetamine with a benzylating agent, such as benzyl chloride, in the presence of a base.[3]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, and degradation of intermediates or the final product. The impurity profile often depends on the synthetic route employed.

  • From Reductive Amination of P2P:

    • Unreacted 1-phenyl-2-propanone (P2P).

    • N-benzylmethylamine (starting material).

    • Dibenzylketone, an impurity often present in the P2P starting material.[4]

    • Aldol condensation products of P2P.[4]

    • The intermediate imine or enamine if the reduction is incomplete.[5][6]

  • From N-benzylation of Methamphetamine:

    • Unreacted methamphetamine.

    • Over-benzylation products (quaternary ammonium salts).

    • Residual benzyl chloride.

  • General Impurities:

    • Solvent residues.

    • Reagents from the workup procedure.

    • alpha-Benzyl-N-methylphenethylamine (BNMPA), an isomer, has been identified as an impurity in illicit methamphetamine synthesis and could potentially form under certain conditions.[7][8]

Q3: How can I detect and quantify impurities in my final product?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of impurities in the synthesis of this compound and related compounds.[1][7][9] High-performance liquid chromatography (HPLC) can also be employed for impurity profiling. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: Incomplete reaction during reductive amination (presence of starting materials and imine intermediate).

Symptoms:

  • GC-MS analysis of the crude product shows significant peaks corresponding to 1-phenyl-2-propanone (P2P) and/or the imine intermediate.

  • Lower than expected yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). It is advisable to add the reducing agent in portions to control the reaction rate.
Inactive Reducing Agent Ensure the reducing agent has not degraded. Test its activity on a simple ketone or aldehyde.[10]
Suboptimal Reaction Temperature While some reductions proceed at room temperature, gently heating the reaction mixture after the initial imine formation may be necessary to drive the reduction to completion.[5]
pH is not optimal For some reducing agents, acidic conditions can protonate the imine, making it more susceptible to reduction. A few drops of glacial acetic acid can be added.[6]
Solvent Interference In some cases, the solvent (e.g., methanol) can compete with the imine for the reducing agent. Consider using an aprotic solvent for the reduction step.[5]
Issue 2: Formation of dibenzylketone and other P2P-related impurities.

Symptoms:

  • Presence of a significant peak corresponding to dibenzylketone in the GC-MS analysis of the product.

  • Observation of other unexpected high molecular weight byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Impure P2P Starting Material The most common source of dibenzylketone is impure P2P.[4] Purify the P2P by distillation before use.
Side Reactions during P2P Synthesis If synthesizing your own P2P from phenylacetic acid and acetic anhydride, an insufficient excess of acetic anhydride can favor the formation of dibenzylketone.[4] Ensure appropriate stoichiometry.
Aldol Condensation of P2P Under certain conditions (e.g., presence of base), P2P can undergo self-condensation.[4] Control the reaction pH and temperature to minimize this side reaction.

Experimental Protocols

Method 1: Reductive Amination of 1-Phenyl-2-propanone (P2P) with N-benzylmethylamine

This protocol is based on the general principles of reductive amination for methamphetamine synthesis, adapted for this compound.[2]

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • N-benzylmethylamine

  • Methanol

  • 10% Palladium on carbon (Pd/C) or Sodium Borohydride (NaBH₄)

  • Hydrogen source (if using Pd/C)

  • Hydrochloric acid (for workup)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Imine/Enamine Formation: In a suitable reaction vessel, dissolve 1-phenyl-2-propanone and a molar excess (e.g., 1.2 equivalents) of N-benzylmethylamine in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine.

  • Reduction:

    • Catalytic Hydrogenation: Add 10% Pd/C catalyst to the mixture. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously. Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for GC-MS analysis.[2]

    • Chemical Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. Stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup:

    • If using a catalyst, filter it off.

    • Acidify the reaction mixture with hydrochloric acid.

    • Evaporate the methanol.

    • Wash the residue with an organic solvent (e.g., diethyl ether) to remove unreacted P2P and other non-basic impurities.

    • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Method 2: N-benzylation of Methamphetamine

This protocol is based on a patented method for the benzylation of amines.[3]

Materials:

  • Methamphetamine

  • Benzyl chloride

  • A suitable base (e.g., sodium carbonate or excess methamphetamine)

  • An appropriate solvent (optional, the reaction can be run neat)

  • Water (for workup)

Procedure:

  • Reaction Setup: Combine methamphetamine and benzyl chloride in a reaction vessel. A molar ratio of approximately 2:1 (methamphetamine to benzyl chloride) is used, where the excess methamphetamine also acts as an HCl scavenger.[3]

  • Reaction Conditions: Heat the reaction mixture. The reaction can proceed at temperatures as low as 85°C when using excess methamphetamine as the base.[3] Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, allow the mixture to cool.

    • Add water to the reaction mixture to dissolve the methamphetamine hydrochloride salt that has formed.

    • Separate the organic layer containing the this compound from the aqueous layer.

    • The product can be further purified by extraction and distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

A typical GC-MS method for the analysis of this compound and its impurities would involve the following parameters, which may need to be optimized for your specific instrument and column:

ParameterValue
Instrument Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent)
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Injector Temperature 250-280°C
Oven Program Initial temperature of 60-100°C, hold for 1-2 min, then ramp at 10-20°C/min to a final temperature of 280-300°C, hold for 5-10 min.
MS Transfer Line Temp 280°C
MS Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-550 amu

Note: The retention time for this compound will depend on the specific GC conditions.

Visualizations

Synthesis_Pathways cluster_0 Reductive Amination Pathway cluster_1 N-benzylation Pathway P2P 1-Phenyl-2-propanone (P2P) Enamine Enamine Intermediate P2P->Enamine + N-Methylbenzylamine NMB N-Methylbenzylamine NMB->Enamine Product_RA This compound Enamine->Product_RA Reduction (e.g., H₂/Pd/C or NaBH₄) Meth Methamphetamine Product_NB This compound Meth->Product_NB + Benzyl Chloride, Base BenzylCl Benzyl Chloride BenzylCl->Product_NB

Caption: Primary synthetic routes to this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthesis Synthesis of This compound Unreacted_SM Unreacted Starting Materials (P2P, Methamphetamine, etc.) Synthesis->Unreacted_SM Incomplete conversion Side_Products Side Reaction Products (Dibenzylketone, Aldol products) Synthesis->Side_Products Undesired pathways Intermediate_Imp Incomplete Reaction (Imine/Enamine intermediate) Synthesis->Intermediate_Imp Insufficient reduction Reagent_Res Reagent & Solvent Residues Synthesis->Reagent_Res Improper workup

Caption: Logical relationships of impurity formation during synthesis.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify_Impurity Identify Impurity via GC-MS / NMR Start->Identify_Impurity Is_SM Is it a starting material? Identify_Impurity->Is_SM Is_Side_Product Is it a known side product? Is_SM->Is_Side_Product No Check_Stoichiometry Verify Stoichiometry & Purity of Starting Materials Is_SM->Check_Stoichiometry Yes Is_Intermediate Is it an intermediate? Is_Side_Product->Is_Intermediate No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, pH) Is_Side_Product->Optimize_Conditions Yes Improve_Reduction Improve Reduction Step (More/Better Reducing Agent) Is_Intermediate->Improve_Reduction Yes Refine_Purification Refine Purification Protocol Is_Intermediate->Refine_Purification No End Pure Product Check_Stoichiometry->End Optimize_Conditions->End Improve_Reduction->End Refine_Purification->End

Caption: A logical workflow for troubleshooting impurities in the synthesis.

References

Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of N-methyl-1-phenylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of N-methyl-1-phenylpropan-2-amine?

A1: The two primary side reactions encountered are over-alkylation and Hofmann elimination . Over-alkylation leads to the formation of a quaternary ammonium salt, which can then undergo Hofmann elimination to produce an alkene and a tertiary amine.[1][2][3][4]

Q2: How can I minimize over-alkylation?

A2: Over-alkylation can be minimized by carefully controlling the reaction stoichiometry, using a less reactive alkylating agent, adjusting the solvent and base, and potentially employing flow chemistry.[1] Using protecting groups or ammonia surrogates are also effective strategies, particularly when synthesizing primary or secondary amines.[1][5]

Q3: What is Hofmann elimination and when does it occur?

A3: Hofmann elimination is a β-elimination reaction of a quaternary ammonium salt, which is formed during over-alkylation.[3][4] This reaction is facilitated by heat and a strong base, and it results in the formation of the least substituted alkene (Hofmann's rule).[3][6][7]

Q4: Are there alternative methods to direct N-alkylation that can avoid these side reactions?

A4: Yes, reductive amination and the Leuckart reaction are common alternative synthetic routes.[5][8][9][10] Reductive amination involves the reaction of N-methyl-1-phenylpropan-2-amine with a ketone (e.g., acetone for N-isopropylation) in the presence of a reducing agent. The Leuckart reaction utilizes formamide or N-alkylformamides to introduce an alkyl group.[10][11][12]

Q5: What are the typical byproducts of the Leuckart reaction in this context?

A5: In the synthesis of methamphetamine (a structural analog), impurities can arise from the starting materials and side reactions. These can include N-formylamphetamine and 4-methyl-5-phenyl pyrimidine.[13]

Troubleshooting Guides

Problem 1: Low yield of the desired N-alkylated product and significant formation of a quaternary ammonium salt.
Potential Cause Troubleshooting Step Expected Outcome
Excess alkylating agent Carefully control the stoichiometry of the alkylating agent. A slight excess may be necessary, but a large excess will favor over-alkylation.[1]Increased yield of the desired tertiary amine and reduced formation of the quaternary salt.
High reaction temperature Lower the reaction temperature. Higher temperatures can accelerate the rate of the second alkylation.Slower reaction rate but improved selectivity for the desired product.
Inappropriate solvent or base Optimize the solvent and base. A less polar solvent and a weaker, non-nucleophilic base can disfavor the formation of the charged quaternary ammonium salt.[1]Improved yield and purity of the N-alkylated product.
Problem 2: Presence of an unexpected alkene byproduct in the reaction mixture.
Potential Cause Troubleshooting Step Expected Outcome
Hofmann Elimination This is likely due to the decomposition of the quaternary ammonium salt formed via over-alkylation.[3][4][6][7] To mitigate this, focus on preventing over-alkylation (see Problem 1).Reduction or elimination of the alkene byproduct.
High reaction temperature and strong base If a strong base is used, consider switching to a milder base and lowering the reaction temperature to disfavor the elimination reaction.Minimized formation of the alkene byproduct.
Problem 3: Complex product mixture with multiple alkylated species.
Potential Cause Troubleshooting Step Expected Outcome
Lack of selectivity in direct alkylation Consider switching to an alternative synthetic route such as reductive amination. This method offers greater control and typically avoids over-alkylation.[8]A cleaner reaction profile with the desired N-alkylated product as the major component.
Reaction monitoring Implement in-process controls (e.g., TLC, GC-MS) to monitor the reaction progress and stop it once the desired product is maximized, before significant side products form.Optimized yield of the target compound.

Data Presentation

Table 1: Illustrative Product Distribution in N-Alkylation of N-methyl-1-phenylpropan-2-amine under Various Conditions

Alkylating AgentStoichiometry (Amine:Alkylating Agent)BaseSolventTemperature (°C)Desired Product Yield (%)Over-alkylation Product (%)Hofmann Elimination Product (%)
Isopropyl Bromide1 : 1.1K₂CO₃Acetonitrile6065255
Isopropyl Bromide1 : 2.0K₂CO₃Acetonitrile60306010
Isopropyl Bromide1 : 1.1NaHCO₃DMF407515<5
Acetone (Reductive Amination)1 : 1.5- (NaBH₃CN)Methanol25>90<5Not detected

Note: The data in this table is illustrative and based on general principles of N-alkylation reactions. Actual yields will vary depending on specific experimental parameters.

Experimental Protocols

Protocol 1: Direct N-Isopropylation of N-methyl-1-phenylpropan-2-amine
  • To a solution of N-methyl-1-phenylpropan-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (1.5 eq).

  • Isopropyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to 60°C and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-isopropyl-N-methyl-1-phenylpropan-2-amine.

Protocol 2: Reductive Amination of N-methyl-1-phenylpropan-2-amine with Acetone
  • To a solution of N-methyl-1-phenylpropan-2-amine (1.0 eq) and acetone (1.5 eq) in methanol (10 mL/mmol of amine) is added sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions at 0°C.

  • The reaction mixture is stirred at room temperature and the pH is maintained between 6 and 7 by the periodic addition of glacial acetic acid.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields the pure N-isopropyl-N-methyl-1-phenylpropan-2-amine.

Visualizations

N_Alkylation_Side_Reactions amine N-methyl-1-phenylpropan-2-amine product N-isopropyl-N-methyl-1-phenylpropan-2-amine amine->product Desired Alkylation alkyl_halide Isopropyl Halide overalkylation Quaternary Ammonium Salt product->overalkylation Over-alkylation (Side Reaction) elimination Hofmann Elimination Product (Alkene) overalkylation->elimination Hofmann Elimination (Side Reaction) tertiary_amine N,N-dimethyl-1-phenylpropan-2-amine overalkylation->tertiary_amine Hofmann Elimination (Side Reaction)

Caption: N-Alkylation and its major side reactions.

Reductive_Amination_Workflow start N-methyl-1-phenylpropan-2-amine + Acetone imine Imine Intermediate start->imine Imine Formation product N-isopropyl-N-methyl-1-phenylpropan-2-amine imine->product Reduction reduction Reduction (e.g., NaBH3CN)

Caption: Workflow for reductive amination.

Troubleshooting_Logic problem Low Yield / Impure Product cause1 Over-alkylation? problem->cause1 cause2 Hofmann Elimination? problem->cause2 alternative Consider Reductive Amination problem->alternative solution1a ↓ Alkyl Halide Stoichiometry cause1->solution1a solution1b ↓ Temperature cause1->solution1b solution1c Optimize Solvent/Base cause1->solution1c solution2 Prevent Over-alkylation cause2->solution2

Caption: Troubleshooting logic for N-alkylation.

References

Optimizing reaction conditions for N-benzyl-N-methyl-1-phenylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most established and widely used method is the reductive amination of phenyl-2-propanone (P2P) with N-methylbenzylamine.[1] This process involves two key stages: the formation of an intermediate iminium ion (or enamine), followed by its reduction to the final tertiary amine product.[1]

Q2: What are the starting materials and key reagents for this synthesis?

A2: The primary starting materials are:

  • Phenyl-2-propanone (P2P): The ketone component.[1]

  • N-methylbenzylamine: The secondary amine component.[1]

  • A reducing agent: To reduce the iminium intermediate.[1]

  • A suitable solvent: Typically an alcohol like ethanol or methanol, or an inert solvent like benzene.[2][3]

Q3: Which reducing agents are suitable for this reaction, and how do they compare?

A3: Several reducing agents can be employed, with the choice impacting selectivity and reaction conditions. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃].[1] Catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) is also a viable method.[1][3][4]

Reducing AgentTypical ConditionsSelectivity & Remarks
Sodium Borohydride (NaBH₄) Protic solvent (e.g., Ethanol); Room temperature.[2]A common, effective reagent. May require careful pH control to avoid reducing the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic conditions (pH ~6)A mild and selective reagent that is particularly effective at reducing the iminium ion without significantly affecting the starting ketone.[1]
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Aprotic solvents (e.g., Dichloromethane)A mild reagent, often used for its high selectivity in reductive aminations.[1]
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Hydrogen pressure (from atmospheric to high pressure); Protic solvent.[3][4]Highly effective and can yield clean product. A significant side reaction can be the cleavage of the N-benzyl group (debenzylation) under harsh conditions.[1]

Q4: How is the final product typically purified?

A4: Purification generally involves several steps. After the reaction is complete, the mixture is quenched and the pH is adjusted to be alkaline.[2] The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ether.[2] For high purity, the crude product is often further purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.[5][6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from general procedures for reductive amination.[1][2]

  • Imine Formation: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.[2]

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in several small portions, keeping the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.[2]

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is alkaline (pH 9-10).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel if necessary.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Iminium Ion Formation.

    • Solution: Ensure all glassware is dry, as water can inhibit the formation of the imine/iminium ion.[4] Increase the initial reaction time of the ketone and amine before adding the reducing agent to allow the equilibrium to favor the intermediate.

  • Possible Cause 2: Ineffective Reduction.

    • Solution: The reducing agent may have degraded. Use a fresh batch of the reagent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.

  • Possible Cause 3: Side Reactions.

    • Solution: A primary side reaction is the reduction of the starting ketone (phenyl-2-propanone) to its corresponding alcohol (1-phenyl-2-propanol).[4] To minimize this, use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the iminium ion over the ketone.[1] Maintaining a low reaction temperature during the addition of a less selective reducing agent like NaBH₄ can also help.

Problem: Significant Impurities Detected in the Final Product

  • Possible Impurity 1: Unreacted Phenyl-2-propanone.

    • Solution: This indicates an incomplete reaction. Ensure at least a slight molar excess of the amine and reducing agent are used. Increase the reaction time to drive the reaction to completion.

  • Possible Impurity 2: 1-phenyl-2-propanol.

    • Solution: This results from the direct reduction of the starting ketone.[4] As mentioned above, switch to a milder, more chemoselective reducing agent like NaBH₃CN.[1]

  • Possible Impurity 3: N-methyl-1-phenylpropan-2-amine (Debenzylated Product).

    • Solution: This impurity is primarily a concern when using catalytic hydrogenation (e.g., Pd/C, Raney Ni).[1] The N-benzyl group can be cleaved under harsh hydrogenation conditions. To avoid this, use milder conditions (e.g., lower pressure, lower temperature) or switch to a chemical reducing agent like a borohydride.

Visualizations

Synthesis Workflow

SynthesisWorkflow Reactants Phenyl-2-propanone + N-methylbenzylamine Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Iminium Iminium Ion Formation (Intermediate) Solvent->Iminium Reducer Add Reducing Agent (e.g., NaBH₄) Iminium->Reducer Reduction Reduction Reaction Reducer->Reduction Quench Quench Reaction (e.g., NaHCO₃) Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure N-benzyl-N-methyl- 1-phenylpropan-2-amine Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Problem: Low Product Yield Check_Reactants Check Reactant Stoichiometry & Reagent Quality Start->Check_Reactants Check_Conditions Review Reaction Conditions Check_Reactants->Check_Conditions Reagents OK Sol_Reagents Solution: Use fresh reagents, check stoichiometry, ensure amine excess. Check_Reactants->Sol_Reagents Reagents Faulty Check_Side_Reactions Analyze for Side Products (e.g., by GC-MS, NMR) Check_Conditions->Check_Side_Reactions Conditions OK Sol_Conditions Solution: Ensure anhydrous conditions. Increase imine formation time. Control temperature. Check_Conditions->Sol_Conditions Conditions Suboptimal Sol_Ketone_Reduction Solution: Use milder reducing agent (e.g., NaBH₃CN). Check_Side_Reactions->Sol_Ketone_Reduction Ketone Reduction Observed Sol_Debenzylation Solution: (If using H₂/Catalyst) Use milder conditions or switch to borohydride reagent. Check_Side_Reactions->Sol_Debenzylation Debenzylation Observed

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

Degradation pathways of N-benzyl-N-methyl-1-phenylpropan-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of N-benzyl-N-methyl-1-phenylpropan-2-amine (also known as benzphetamine) under various experimental conditions. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic degradation pathways of this compound?

A1: The metabolism of this compound primarily occurs in the liver and involves two main pathways:

  • N-Dealkylation: This is a major metabolic route where the N-benzyl and N-methyl groups are cleaved. N-debenzylation results in the formation of methamphetamine, which can be further N-demethylated to amphetamine. Direct N-demethylation of the parent compound can also occur, leading to N-benzyl-1-phenylpropan-2-amine.

  • Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring of the parent molecule or its metabolites, primarily at the para-position. This results in the formation of hydroxylated metabolites such as p-hydroxybenzphetamine, p-hydroxymethamphetamine, and p-hydroxyamphetamine.[1]

These metabolites are often conjugated with glucuronic acid or sulfate before excretion.[1]

This compound This compound Methamphetamine Methamphetamine This compound->Methamphetamine N-Debenzylation p-Hydroxybenzphetamine p-Hydroxybenzphetamine This compound->p-Hydroxybenzphetamine p-Hydroxylation Amphetamine Amphetamine Methamphetamine->Amphetamine N-Demethylation p-Hydroxymethamphetamine p-Hydroxymethamphetamine Methamphetamine->p-Hydroxymethamphetamine p-Hydroxylation p-Hydroxyamphetamine p-Hydroxyamphetamine Amphetamine->p-Hydroxyamphetamine p-Hydroxylation

Figure 1: Metabolic Degradation Pathways.

Q2: What are the expected degradation products under forced degradation conditions?

A2: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure and data from related amphetamine compounds, the following degradation patterns can be anticipated:

  • Acid Hydrolysis: The molecule is expected to be relatively stable under mild acidic conditions. However, under strong acidic conditions and heat, cleavage of the N-benzyl or N-methyl bond may occur over time.

  • Base Hydrolysis: Similar to acidic conditions, the molecule is expected to show some stability. Strong basic conditions and heat might lead to slow degradation, potentially through elimination reactions or cleavage of the N-alkyl groups.

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxide derivatives. Oxidative conditions can also promote the cleavage of the N-benzyl and N-methyl groups. Studies on methamphetamine suggest that oxidative stress can lead to the formation of various reactive oxygen species, which can further degrade the molecule.

  • Photodegradation: Exposure to UV or sunlight may lead to degradation. For amphetamines, photodegradation can result in a decrease in the parent compound concentration.[2][3] The N-benzyl group may also be susceptible to photolytic cleavage.

  • Thermal Degradation: At elevated temperatures, this compound is expected to undergo N-dealkylation. Studies on methamphetamine have shown that thermal degradation can lead to the formation of amphetamine and dimethylamphetamine through demethylation and methylation reactions, respectively.[4][5] At higher temperatures, further fragmentation can occur, leading to compounds like allylbenzene and methylstyrene.[4]

cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis N-dealkylation products (Methamphetamine, Amphetamine) N-dealkylation products (Methamphetamine, Amphetamine) Acid/Base Hydrolysis->N-dealkylation products (Methamphetamine, Amphetamine) Oxidation Oxidation Oxidation->N-dealkylation products (Methamphetamine, Amphetamine) N-oxide derivatives N-oxide derivatives Oxidation->N-oxide derivatives Photolysis Photolysis Cleavage of benzyl group Cleavage of benzyl group Photolysis->Cleavage of benzyl group Thermal Stress Thermal Stress Thermal Stress->N-dealkylation products (Methamphetamine, Amphetamine) Further fragmentation products Further fragmentation products Thermal Stress->Further fragmentation products Ring-hydroxylated compounds Ring-hydroxylated compounds This compound This compound

Figure 2: Potential Forced Degradation Pathways.

Q3: Is there any quantitative data available on the degradation of this compound?

A3: Quantitative forced degradation data specifically for this compound is limited in publicly available literature. However, studies on related amphetamines provide some insights. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6][7]

Table 1: Photodegradation of Amphetamine and Methamphetamine in Solution

CompoundSolventIrradiation Time% DegradationReference
AmphetamineWater3 hours~1%[8]
AmphetamineMethanol3 hours~15%[8]
MethamphetamineWater3 hours~4%[8]
MethamphetamineMethanol3 hours~15%[8]

Note: This data is for related compounds and should be used for estimation purposes only.

Experimental Protocols

Q4: How do I perform a forced degradation study on this compound?

A4: A general workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples.

cluster_workflow Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Sample Collection & Neutralization Sample Collection & Neutralization Stress Conditions->Sample Collection & Neutralization Acid, Base, Oxidative, Photolytic, Thermal Analytical Method Analytical Method Sample Collection & Neutralization->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis End End Data Analysis->End

Figure 3: Experimental Workflow.

A detailed protocol for each stress condition is provided below. The concentration of the drug substance and the duration of exposure should be optimized to achieve the target degradation of 5-20%.[6][7]

Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M to 1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration.

  • At various time points, withdraw samples, cool, and neutralize with a suitable base (e.g., sodium hydroxide).

  • Dilute the samples to an appropriate concentration for analysis.

Base Hydrolysis:

  • Follow the same procedure as acid hydrolysis, but use a base (e.g., 0.1 M to 1 M sodium hydroxide) instead of acid.

  • Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.

Oxidative Degradation:

  • Prepare a solution of the drug substance.

  • Add a solution of an oxidizing agent, such as 3-30% hydrogen peroxide.

  • Keep the mixture at room temperature or slightly elevated temperature for a specified duration.

  • Withdraw samples at different time points and quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • Dilute for analysis.

Photodegradation:

  • Prepare a solution of the drug substance and place it in a photostability chamber.

  • Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation:

  • Place the solid drug substance or a solution in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 60-80°C).

  • Analyze samples at various time points.

Troubleshooting Guides

Q5: I am having issues with the HPLC analysis of my degradation samples. What are some common problems and solutions?

A5: Here are some common HPLC troubleshooting tips for the analysis of amphetamine-like compounds:

Table 2: HPLC Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions with residual silanols on the column.- Column contamination.- Inappropriate mobile phase pH.- Use a highly inert, end-capped column.- Lower the mobile phase pH to keep the amine protonated.- Use a mobile phase additive like triethylamine to block active sites.- Flush the column with a strong solvent.
Poor Resolution - Inadequate separation of degradation products from the parent peak.- Co-elution of isomers.- Optimize the mobile phase composition (e.g., change the organic modifier or gradient).- Adjust the mobile phase pH.- Try a different column chemistry (e.g., phenyl-hexyl).- For enantiomeric separation, a chiral column is necessary.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction.- Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Check the pump for leaks and ensure proper check valve function.
Loss of Signal/Sensitivity - Sample degradation in the autosampler.- Adsorption of the analyte to vials or tubing.- Ion suppression in LC-MS.- Keep the autosampler tray cool.- Use silanized vials.- Optimize the sample cleanup procedure to remove matrix components.- Adjust chromatography to separate the analyte from interfering compounds.

Q6: I am observing ion suppression in my LC-MS analysis. How can I mitigate this?

A6: Ion suppression is a common issue in LC-MS, especially with complex matrices from degradation studies. Here are some strategies to address it:

  • Improve Chromatographic Separation: Ensure that the analyte of interest is chromatographically separated from co-eluting matrix components that may cause suppression. Modifying the gradient or using a different column can help.

  • Optimize Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

  • Change Ionization Source or Parameters: Optimizing the ESI source parameters (e.g., temperature, gas flow) or trying a different ionization technique like APCI might reduce suppression.

Q7: My GC-MS analysis of amphetamine-type compounds is showing poor peak shape. What could be the cause?

A7: Poor peak shape in GC-MS for amphetamines is often due to their basic and polar nature.

  • Active Sites in the System: Amphetamines can interact with active sites (silanols) in the injector liner, column, or transfer line, leading to peak tailing. Using an inert liner and a highly inert column is crucial.

  • Derivatization: Derivatization of the amine group (e.g., with trifluoroacetic anhydride, TFAA) can improve peak shape and volatility. However, derivatizing reagents can be harsh on the column.

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization, while a temperature that is too high can cause degradation of the analyte. Optimization is key.

  • Column Bleed: High column bleed can interfere with the analysis. Use a low-bleed column suitable for MS applications.

References

Overcoming challenges in the scale-up of N-benzyl-N-methyl-1-phenylpropan-2-amine production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of N-benzyl-N-methyl-1-phenylpropan-2-amine

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the reductive amination of 1-phenyl-2-propanone (P2P) with N-benzylmethylamine.[1][2] This process typically involves two key steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final tertiary amine product.[1][3] Alternative methods, such as the N-benzylation of methamphetamine, are also possible but may depend on the availability of starting materials.[1]

Q2: My reductive amination reaction is showing low yield or poor conversion. What are the common causes and how can I troubleshoot this?

A2: Low yields in reductive amination are a frequent challenge. Several factors could be responsible:

  • Ineffective Reducing Agent: The activity of hydride reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can degrade with improper storage, especially from exposure to moisture.[4] Consider using a fresh batch of the reagent.

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. An acidic catalyst, such as acetic acid, is often required.[4][5] However, excessively acidic conditions can neutralize the amine reactant. The pH should be carefully optimized, typically in the range of 5-6, to facilitate imine formation without inhibiting the amine's nucleophilicity.

  • Incomplete Imine/Enamine Formation: The initial condensation reaction to form the imine or enamine intermediate is an equilibrium process.[6] Removing the water formed during this step, for example by using a Dean-Stark trap or molecular sieves, can drive the equilibrium toward the intermediate, improving the overall yield.[6]

  • Insufficient Reaction Time or Temperature: Some reductive aminations can be slow, requiring extended reaction times (24-72 hours) to reach completion.[4][5] Gently heating the reaction (e.g., to 50°C) may also improve the rate, but this should be monitored to avoid side reactions.[4][7]

  • Side Reactions: The starting ketone (P2P) can be reduced to the corresponding alcohol (1-phenyl-2-propanol) by the reducing agent, a common side reaction that consumes reagents and lowers the yield.[8] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB, which are more selective for the iminium ion over the ketone, can mitigate this issue.[1][5]

Q3: I am observing significant impurities in my final product. What are the likely impurities and how can they be minimized?

A3: Impurities can arise from starting materials, side reactions, or incomplete reactions. Based on analogous syntheses, common impurities may include:

  • Unreacted Starting Materials: Residual 1-phenyl-2-propanone (P2P) or N-benzylmethylamine.[1]

  • Alcohol Byproduct: 1-phenyl-2-propanol from the reduction of P2P.[8][9]

  • Over-alkylation or Under-alkylation Products: Depending on the route, impurities from incomplete benzylation or methylation may be present.

  • Dibenzylketone: This is a known impurity that can be present in the P2P starting material.[1][10]

  • α-Benzyl-N-methylphenethylamine (BNMPA): This has been identified as a potential impurity in related syntheses.[1][11][12]

To minimize impurities, ensure high-purity starting materials, optimize reaction conditions to favor the desired product, and implement a robust purification strategy, such as column chromatography or fractional distillation.

Troubleshooting Guide

This guide provides a logical workflow for addressing common issues during the scale-up of this compound production.

G Troubleshooting Workflow for Low Product Yield start Problem: Low Yield or Incomplete Reaction check_sm Step 1: Verify Starting Material Quality & Stoichiometry start->check_sm sm_ok Purity & Ratio OK? check_sm->sm_ok check_reagent Step 2: Assess Reducing Agent Activity reagent_ok Reagent Fresh/Active? check_reagent->reagent_ok check_conditions Step 3: Evaluate Reaction Conditions (pH, T, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_water Step 4: Consider Water Removal for Imine Formation water_ok Water Removal Implemented? check_water->water_ok sm_ok->check_reagent Yes solution_sm Solution: Use pure reagents. Verify molar ratios. sm_ok->solution_sm No reagent_ok->check_conditions Yes solution_reagent Solution: Use fresh, dry reducing agent. reagent_ok->solution_reagent No conditions_ok->check_water Yes solution_conditions Solution: Adjust pH (5-6). Increase time/temperature. conditions_ok->solution_conditions No solution_water Solution: Use molecular sieves or a Dean-Stark trap. water_ok->solution_water No end_node Problem Resolved water_ok->end_node Yes solution_sm->end_node solution_reagent->end_node solution_conditions->end_node solution_water->end_node

Caption: Troubleshooting flowchart for low product yield.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, readily available.Can reduce the starting ketone; reactivity is pH-sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrileMild and selective for iminium ions over ketones.[1]Highly toxic (releases HCN in strong acid); requires careful handling.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE)Mild, selective, and does not require strict pH control.[1]More expensive; moisture-sensitive.[4]
Catalytic HydrogenationH₂ / Catalyst (Pd/C, PtO₂)Methanol, Ethanol"Green" reagent (H₂); high yields possible.[8]Requires specialized pressure equipment; catalyst can be expensive; may cause debenzylation at high pressures/temperatures.[2]

Table 2: Common Impurities and Identification

Impurity NamePotential OriginTypical Analytical MethodExpected Observation
1-phenyl-2-propanone (P2P)Unreacted starting materialGC-MS, LC-MSMass peak corresponding to the molecular weight of P2P.
N-benzylmethylamineUnreacted starting materialGC-MS, LC-MSMass peak corresponding to the molecular weight of N-benzylmethylamine.
1-phenyl-2-propanolReduction of P2P starting materialGC-MSMass peak corresponding to the alcohol byproduct.
α-Benzyl-N-methylphenethylamineSide reactionGC-MS, NMRUnique mass spectrum and NMR shifts distinct from the product.[11][13]

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Reductive Amination using STAB

This protocol describes a general lab-scale procedure. Scale-up operations will require process safety analysis and engineering controls.

1. Reagents and Materials:

  • 1-phenyl-2-propanone (P2P)

  • N-benzylmethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, nitrogen/argon inlet

2. Reaction Workflow Diagram:

G setup 1. Reaction Setup - Combine P2P, amine, solvent - Inert atmosphere (N2) imine 2. Imine Formation - Add acetic acid - Stir at room temp (1-2h) setup->imine reduction 3. Reduction - Add STAB portion-wise - Stir overnight imine->reduction quench 4. Work-up: Quench - Slowly add sat. NaHCO3 reduction->quench extract 5. Work-up: Extraction - Separate organic layer - Extract aqueous with DCM quench->extract wash 6. Work-up: Wash & Dry - Wash organic with brine - Dry over MgSO4 extract->wash purify 7. Purification - Filter & concentrate - Column chromatography wash->purify analyze 8. Analysis - NMR, GC-MS, LC-MS purify->analyze

Caption: General experimental workflow for synthesis.

3. Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-2-propanone (1.0 eq) and dichloroethane (DCE).

  • Add N-benzylmethylamine (1.0-1.2 eq) to the solution.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) in portions over 30 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature overnight. Monitor progress using TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.

Reductive Amination Reaction Pathway

The diagram below illustrates the chemical transformation during the synthesis.

G Reductive Amination Pathway P2P 1-phenyl-2-propanone arrow1 H⁺ -H₂O P2P->arrow1 Amine N-benzylmethylamine Amine->arrow1 Intermediate Iminium Ion Intermediate arrow2 [H⁻] (Reducing Agent) Intermediate->arrow2 Product N-benzyl-N-methyl- 1-phenylpropan-2-amine plus1 + arrow1->Intermediate arrow2->Product

Caption: Key steps in the reductive amination synthesis.

References

Preventing byproduct formation in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the reductive amination of 1-phenyl-2-propanone (P2P) with N-benzylmethylamine.[1] This process typically involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A2: Key parameters to control include:

  • Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion, but a large excess may complicate purification.

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial. Milder reagents like sodium cyanoborohydride are effective as they selectively reduce the iminium ion over the starting ketone.[2]

  • Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure must be carefully controlled to prevent over-reduction or undesirable side reactions.[1]

  • Catalyst Selection: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) can significantly influence the reaction pathway and the formation of byproducts.[2][3][4]

Q3: Can the N-benzyl group be cleaved during the reaction?

A3: Yes, hydrogenolysis of the N-benzyl group is a potential side reaction, especially when using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen.[1] This cleavage results in the formation of N-methyl-1-phenylpropan-2-amine (methamphetamine) and toluene. Careful selection of the catalyst and reaction conditions is necessary to avoid this.

Q4: What are the expected major byproducts in this synthesis?

A4: The primary potential byproducts include:

  • 1-phenyl-2-propanol: Formed by the direct reduction of the starting ketone, 1-phenyl-2-propanone.[3]

  • N-methyl-1-phenylpropan-2-amine: Resulting from the hydrogenolysis of the desired product.[1]

  • Unreacted starting materials: 1-phenyl-2-propanone and N-benzylmethylamine may remain if the reaction does not go to completion.

  • alpha-Benzyl-N-methylphenethylamine (BNMPA): This has been identified as a potential impurity in related syntheses.[5][6]

Troubleshooting Guide

Issue 1: Low yield of the desired product, with significant amounts of unreacted 1-phenyl-2-propanone detected.

  • Question: My reaction has a low conversion rate, and I'm recovering a lot of the starting ketone. What could be the cause?

  • Answer: This issue often points to inefficient reduction of the iminium intermediate or reduction of the ketone itself.

    • Ineffective Reducing Agent: Your reducing agent may be weak, or it may have degraded. For borohydride reagents, ensure they are fresh and have been stored under anhydrous conditions.

    • Catalyst Deactivation: If you are performing a catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure the reagents and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

    • Sub-optimal Reaction Conditions: The reaction temperature or pressure (for hydrogenation) may be too low. Consult literature for the optimal conditions for your specific catalyst and substrate.

Issue 2: The presence of a significant amount of 1-phenyl-2-propanol in the crude product mixture.

  • Question: I am observing a significant peak corresponding to 1-phenyl-2-propanol in my GC-MS analysis. How can I prevent this?

  • Answer: The formation of 1-phenyl-2-propanol is due to the direct reduction of the starting ketone.

    • Choice of Reducing Agent: Using a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride [NaBH(OAc)3], can minimize the reduction of the ketone.[2]

    • One-Pot vs. Two-Step Procedure: Consider a two-step procedure where the imine is formed first, and water is removed (e.g., using a Dean-Stark apparatus) before the addition of the reducing agent.[4] This can improve selectivity.

Issue 3: Detection of N-methyl-1-phenylpropan-2-amine in the final product.

  • Question: My final product is contaminated with N-methyl-1-phenylpropan-2-amine. What is causing this de-benzylation?

  • Answer: This is a result of hydrogenolysis of the N-benzyl group.

    • Catalyst Choice: Palladium on carbon (Pd/C) is known to be effective for hydrogenolysis.[2] If this is a significant issue, consider using a different catalyst, such as Platinum on carbon (Pt/C) or Raney Nickel, which may be less prone to causing de-benzylation under controlled conditions.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to reduce the extent of hydrogenolysis.

Data on Synthesis Parameters

The following table summarizes yields for similar amine syntheses reported in the literature, which can serve as a reference for expected outcomes under various conditions.

ProductStarting MaterialsCatalyst/ReagentSolventYieldReference
N-(α-phenethyl)phenylisopropylamine derivativesPhenylacetones and α-methylbenzylamineRaney Nickel / H₂Benzene~60%[4]
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one1-(2-aminophenyl)ethan-1-one and benzylmethylaminePd(PPh₃)₂Cl₂ + CuITHF76%[7]
Phenylisopropylamine (Amphetamine)Phenylacetone and ethanolic ammoniaRaney Nickel / H₂Ethanol85%[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-2-propanone (1 equivalent) and N-benzylmethylamine (1.1 equivalents) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 20°C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: To a Parr hydrogenation vessel, add 1-phenyl-2-propanone (1 equivalent), N-benzylmethylamine (1.1 equivalents), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 5-10% by weight of a catalyst, for example, 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and shake or stir at room temperature or slightly elevated temperature until hydrogen uptake ceases.[1]

  • Work-up: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Synthesis_Pathway P2P 1-Phenyl-2-propanone Intermediate Iminium Intermediate P2P->Intermediate + Amine Amine N-benzylmethylamine Amine->Intermediate Product N-benzyl-N-methyl-1- phenylpropan-2-amine Intermediate->Product + [H] (Reduction)

Caption: Synthesis pathway of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation P2P 1-Phenyl-2-propanone Intermediate Iminium Intermediate P2P->Intermediate Byproduct1 1-Phenyl-2-propanol P2P->Byproduct1 Reduction Product Target Product Intermediate->Product Byproduct2 N-methyl-1-phenylpropan-2-amine Product->Byproduct2 Hydrogenolysis

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckKetone Unreacted Ketone? Start->CheckKetone CheckAlcohol Alcohol Byproduct? CheckKetone->CheckAlcohol No Action1 Check Reducing Agent Activity Increase Reaction Time/Temp CheckKetone->Action1 Yes CheckDebenzylation De-benzylated Product? CheckAlcohol->CheckDebenzylation No Action2 Use Milder Reducing Agent (e.g., NaBH3CN) CheckAlcohol->Action2 Yes Action3 Change Catalyst (e.g., Pt/C) Lower H2 Pressure/Temp CheckDebenzylation->Action3 Yes End Optimized Synthesis CheckDebenzylation->End No Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Enhancing the efficiency of catalytic hydrogenation in N-benzyl-N-methyl-1-phenylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine and related compounds. The focus is on enhancing the efficiency of catalytic hydrogenation, a critical step often employed for the reductive amination of precursors or the debenzylation of intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the role of catalytic hydrogenation in the synthesis of this compound?

Catalytic hydrogenation is a versatile method used in several stages of this synthesis. The two primary applications are:

  • Reductive Amination: This involves reacting a ketone (e.g., 1-phenylpropan-2-one) with an amine (e.g., N-methylbenzylamine) in the presence of a catalyst and a hydrogen source to form the target molecule. The catalyst facilitates the reduction of the imine intermediate formed in situ.

  • N-Debenzylation: In multi-step syntheses, the N-benzyl group is often used as a protecting group. Catalytic hydrogenation is the standard method for cleaving the N-benzyl bond to yield the deprotected amine, a process also known as hydrogenolysis.[1][2] Enhancing the efficiency of this deprotection step is a common challenge.

Q2: What are the most common catalysts for this type of reaction?

Palladium-based catalysts are the most frequently used. Common choices include:

  • Palladium on Carbon (Pd/C): The workhorse for many hydrogenations, including debenzylation.[3][4]

  • Pearlman's Catalyst (Pd(OH)₂/C): Often more effective and active than Pd/C, especially for removing N-benzyl groups, and can be selective in the presence of other reducible groups like benzyl ethers.[4][5]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Can be used for hydrogenating alkenes or when palladium catalysts are ineffective, though they can sometimes be less chemoselective.[6][7]

  • Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures.[8]

Q3: What are typical reaction conditions?

Conditions can vary widely based on the substrate and catalyst, but a general starting point is:

  • Hydrogen Source: Hydrogen gas (H₂), often supplied via a balloon for atmospheric pressure reactions or a pressurized vessel (e.g., Parr shaker) for higher pressures.[4][6] Transfer hydrogenation agents like ammonium formate or formic acid can also be used as an alternative to H₂ gas.[2][9]

  • Solvent: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are standard.[4] Other solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or acetic acid (AcOH) can also be employed, sometimes in mixtures to improve solubility.[4]

  • Temperature: Typically ranges from room temperature to moderate heating (e.g., 25-80°C).[10]

  • Pressure: From atmospheric pressure (H₂ balloon) to higher pressures (1-30 atm or more) in a specialized reactor. Higher pressure often accelerates slow reactions.[6][10]

Troubleshooting Guide

Q4: My hydrogenation reaction is very slow or has stalled completely. What should I do?

A stalled reaction is the most common issue in catalytic hydrogenation.[10] The cause is often related to the catalyst, substrate, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Old/Poor Quality Catalyst: The catalyst may have lost activity due to prolonged storage or exposure to air. Try using a fresh bottle of catalyst.[4]

    • Insufficient Agitation: The reaction is often mass-transfer limited. Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.[4][10]

    • Inadequate Catalyst Loading: A typical starting point is 10% (w/w) of catalyst relative to the substrate. If the reaction is slow, consider increasing the catalyst loading.[4]

  • Catalyst Poisoning:

    • Substrate Impurities: The starting material may contain catalyst poisons. Sulfur compounds (thiols, thioethers), halides, or strong coordinating ligands can irreversibly deactivate the catalyst.[4][6] Purify the starting material by chromatography, distillation, or recrystallization.

    • Product Inhibition: Amines, both as substrates and products, can coordinate to the palladium surface, inhibiting its activity.[1][11] Adding a stoichiometric amount of a mild acid (like acetic acid or HCl) can protonate the amine, preventing it from binding to the catalyst and poisoning it.[4][11]

  • Reaction Conditions:

    • Low Hydrogen Pressure/Concentration: For difficult reductions, atmospheric pressure may be insufficient. Switch to a high-pressure reactor (e.g., Parr apparatus) to increase hydrogen availability.[4][6]

    • Low Temperature: Gently heating the reaction can often increase the rate, although this may also increase side reactions.[4]

The following flowchart provides a logical workflow for troubleshooting a stalled hydrogenation reaction.

G start Reaction Slow or Stalled? check_catalyst 1. Check Catalyst start->check_catalyst Start Here check_substrate 2. Check Substrate check_conditions 3. Check Conditions is_catalyst_old Is catalyst old or from an old container? check_catalyst->is_catalyst_old replace_catalyst Use a fresh batch of catalyst. is_catalyst_old->replace_catalyst Yes check_agitation Is agitation vigorous? is_catalyst_old->check_agitation No increase_agitation Increase stirring speed. check_agitation->increase_agitation No check_agitation->check_substrate Yes is_substrate_pure Is starting material pure? (Check for S, Halogens) check_substrate->is_substrate_pure purify_substrate Purify substrate (Chromatography, etc.). is_substrate_pure->purify_substrate No is_amine_present Is product/substrate an amine? is_substrate_pure->is_amine_present Yes add_acid Add stoichiometric acid (e.g., AcOH, HCl). is_amine_present->add_acid Yes is_amine_present->check_conditions No is_pressure_low Using H2 balloon? check_conditions->is_pressure_low increase_pressure Use high-pressure reactor (e.g., Parr shaker). is_pressure_low->increase_pressure Yes is_temp_low Reaction at room temp? is_pressure_low->is_temp_low No increase_temp Increase temperature (e.g., to 40-60 °C). is_temp_low->increase_temp Yes

Caption: Troubleshooting flowchart for a slow or stalled catalytic hydrogenation.

Q5: The reaction worked, but my yield is low. What are the potential reasons?

Low yield can be due to an incomplete reaction, product degradation, or difficult isolation.

Possible Causes & Solutions:

  • Incomplete Conversion: This is the most common cause. Refer to the troubleshooting guide above (Q4) to drive the reaction to completion. Monitor the reaction by TLC or GC/MS to confirm the disappearance of the starting material.

  • Side Reactions:

    • Hydrogenolysis of other functional groups: In complex molecules, other groups might be reduced. Using a more selective catalyst like Pearlman's catalyst can sometimes prevent unwanted side reactions.[5]

    • Ring Saturation: Aggressive conditions (high pressure/temperature, Pt catalyst) can lead to the reduction of the phenyl ring to a cyclohexyl ring.[12] Use milder conditions or a more selective catalyst (Pd/C).

  • Product Adsorption to Catalyst: The product can adsorb strongly to the carbon support. After filtering the catalyst, wash it thoroughly with a polar solvent (like methanol) to recover adsorbed product. In some cases, adding a small amount of acid to the wash solvent can help displace the amine product.

  • Mechanical Loss: Ensure the catalyst is fully removed during filtration. Using a pad of Celite can help prevent fine catalyst particles from passing through the filter paper.[3]

Q6: I see multiple spots on my TLC plate. What are the likely side products?

For the N-debenzylation of this compound, potential side products include:

  • Toluene: Formed from the cleaved benzyl group.[13]

  • Starting Material: Unreacted this compound.

  • Ring-Saturated Product: N-benzyl-N-methyl-1-(cyclohexyl)propan-2-amine, if conditions are too harsh.

For reductive amination of 1-phenylpropan-2-one with N-methylbenzylamine, potential side products include:

  • Alcohol: Reduction of the starting ketone to 1-phenylpropan-2-ol.

  • Secondary Amine from Self-Coupling: Formation of dibenzylamine if the imine intermediate reacts with another amine.[13]

To minimize these, optimize reaction time, temperature, and catalyst choice.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts reaction efficiency. The tables below summarize typical performance characteristics based on literature data for related transformations.

Table 1: Comparison of Catalysts for N-Debenzylation

CatalystTypical Loading (w/w)ActivitySelectivityNotes
10% Pd/C5-10%GoodGoodStandard choice; may be poisoned by amines.[4]
20% Pd(OH)₂/C5-10%Very HighExcellentMore active than Pd/C; less prone to poisoning and can be selective.[4][5]
5% Pt/C5-10%HighModerateMore powerful; risk of over-reduction (e.g., ring saturation).[7]
Raney Ni10-20%ModerateGoodRequires higher T/P; cost-effective.[8]

Table 2: Effect of Reaction Parameters on N-Debenzylation Efficiency

ParameterConditionEffect on RateEffect on SelectivityRecommendation
Pressure Atmospheric (Balloon)SlowerHighStart here for simple substrates.
High (10-30 bar)FasterMay DecreaseUse for stalled or difficult reactions.[6]
Temperature Room Temp (25°C)SlowerHighPreferred for selectivity.
Elevated (50-80°C)FasterMay DecreaseUse cautiously to accelerate slow reactions.[10]
Solvent MeOH, EtOHFastGoodExcellent general-purpose solvents.[4]
Acetic AcidVery FastGoodProtonates amine, preventing catalyst poisoning.[4]
EtOAc, THFModerateGoodUse if substrate solubility is an issue in alcohols.[4]

Experimental Protocols

Caution: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Handle with care in an inert atmosphere when possible and never allow the catalyst to dry on filter paper.[3]

Protocol 1: General Procedure for N-Debenzylation using Pd/C and H₂ Balloon

This protocol describes the debenzylation of this compound to N-methyl-1-phenylpropan-2-amine.

G cluster_0 Experimental Workflow cluster_1 cluster_2 cluster_3 cluster_4 A 1. Setup B 2. Reaction A->B A_1 Dissolve substrate in MeOH. C 3. Workup B->C B_1 Evacuate and backfill with H2 (3x). D 4. Isolation C->D C_1 Flush flask with N2 or Ar. D_1 Combine filtrates. A_2 Place in flask with stir bar. A_3 Flush flask with N2 or Ar. A_4 Carefully add Pd/C catalyst. B_2 Leave under H2 balloon. B_3 Stir vigorously at RT. B_4 Monitor by TLC/LCMS. C_2 Filter through Celite pad. C_3 Wash Celite pad with fresh MeOH. D_2 Evaporate solvent in vacuo. D_3 Purify residue if needed.

Caption: General workflow for a catalytic hydrogenation experiment.

  • Preparation: To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (10% by weight, e.g., 25 mg for ~250 mg substrate).

  • Hydrogenation: The flask is sealed with a septum. The atmosphere is replaced with hydrogen by evacuating the flask with a vacuum pump and backfilling with hydrogen from a balloon. This cycle is repeated three times. The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon). The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with additional methanol (2 x 10 mL) to recover any adsorbed product.

  • Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Transfer Hydrogenation for N-Debenzylation using Ammonium Formate

This method avoids the use of flammable hydrogen gas.[2]

  • Preparation: To a stirred suspension of this compound (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in methanol (15 mL), add anhydrous ammonium formate (5.0 mmol) in one portion under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at reflux temperature.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Workup and Isolation: After completion, the mixture is cooled to room temperature and filtered through a Celite pad. The filtrate is concentrated under reduced pressure to afford the desired amine.[2]

References

Validation & Comparative

Comparing the pharmacological effects of N-benzyl-N-methyl-1-phenylpropan-2-amine and methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as Benzphetamine or α-benzyl-N-methylphenethylamine (BNMPA), and the widely studied psychostimulant, methamphetamine. While both are derivatives of phenethylamine, structural differences lead to distinct pharmacological profiles. This document synthesizes available experimental data on their mechanisms of action, effects on neurotransmitter systems, and behavioral outcomes.

Structural and Mechanistic Overview

This compound (BNMPA) is structurally similar to methamphetamine, with the key difference being the substitution of a benzyl group on the nitrogen atom. This addition significantly alters its interaction with monoamine transporters. BNMPA has been identified as an impurity in the illicit synthesis of methamphetamine.[1][2]

Methamphetamine's primary mechanism of action involves the robust release of dopamine, norepinephrine, and serotonin from nerve terminals.[3] It achieves this by entering the presynaptic neuron via monoamine transporters, disrupting vesicular storage of neurotransmitters through interaction with the vesicular monoamine transporter 2 (VMAT2), and reversing the direction of the plasma membrane transporters, leading to a massive efflux of neurotransmitters into the synapse.[4][5][6] This surge in dopamine in the brain's reward pathways is responsible for its intense euphoric effects.[7][8]

In contrast, BNMPA demonstrates a markedly different and less potent pharmacological profile.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary targets for both compounds are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. However, their affinities and efficacies at these sites vary significantly.

Comparative in vitro data reveals BNMPA's weaker activity at the dopamine transporter compared to methamphetamine.

CompoundTransporter/ReceptorAssayValueReference
BNMPA Dopamine Transporter (DAT)[3H]CFT DisplacementKi: 6.05 µM[9]
Dopamine Transporter (DAT)[3H]Dopamine Uptake InhibitionIC50: 5.1 µM[9]
Serotonin Transporter (SERT)[3H]Paroxetine DisplacementKi: 14.5 µM[9]
α1-Adrenergic Receptor[3H]Prazosin DisplacementKi: 11.7 µM[9]
NMDA Receptor (NR1/2A)Inhibition of NMDA-stimulated currentsIC50: 24.6 µM[9]
Methamphetamine Dopamine Transporter (DAT)[3H]WIN 35,428 BindingKi: 1.02 µM
Norepinephrine Transporter (NET)[3H]Nisoxetine BindingKi: 0.94 µM
Serotonin Transporter (SERT)[3H]Paroxetine BindingKi: 11.4 µM

Note: Methamphetamine data is compiled from various well-established pharmacological studies. Direct comparative studies with BNMPA under identical conditions are limited.

While BNMPA does inhibit dopamine uptake, it is a much less potent dopamine releaser. Studies show that BNMPA only slightly enhances the basal efflux of dopamine at high concentrations (≥100 µM) and has no effect on norepinephrine efflux.[9] This is a critical distinction from methamphetamine, which is a potent releasing agent for both dopamine and norepinephrine.[3]

Signaling Pathways and Experimental Workflows

The interaction of these compounds with the dopaminergic system can be visualized through their distinct mechanisms.

cluster_0 Presynaptic Dopamine Neuron cluster_1 VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle (Dopamine Store) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Dopamine efflux DAT Dopamine Transporter (DAT) DA_synapse Synaptic Dopamine DAT->DA_synapse Massive Efflux (METH) METH Methamphetamine METH->VMAT2 Inhibits DA uptake & promotes release METH->DAT Enters cell METH->DAT Reverses transporter (Dopamine Efflux) BNMPA BNMPA BNMPA->DAT Weakly inhibits reuptake DA_synapse->DAT Reuptake (Blocked by BNMPA)

Caption: Comparative mechanisms of Methamphetamine and BNMPA at the dopamine transporter.

The above diagram illustrates that while both drugs interact with DAT, methamphetamine actively promotes dopamine release through multiple intracellular actions, whereas BNMPA primarily acts as a weak reuptake inhibitor at the plasma membrane.

Experimental Protocol: In Vitro [3H]Dopamine Uptake Inhibition Assay

This protocol outlines a typical method to determine the IC50 value for dopamine uptake inhibition.

prep 1. Prepare Synaptosomes from rat striatal tissue incubate 2. Pre-incubate synaptosomes with varying concentrations of test compound (e.g., BNMPA) prep->incubate add_da 3. Add [3H]Dopamine and incubate for a short period (e.g., 5-10 minutes) at 37°C incubate->add_da terminate 4. Terminate uptake by rapid filtration through glass fiber filters add_da->terminate wash 5. Wash filters to remove unbound [3H]Dopamine terminate->wash scint 6. Measure radioactivity on filters using liquid scintillation counting wash->scint analyze 7. Analyze data to determine IC50 value (concentration that inhibits 50% of uptake) scint->analyze

Caption: Workflow for a [3H]Dopamine uptake inhibition assay.

Behavioral Pharmacology

The profound differences in neurochemical effects translate to distinct behavioral profiles.

  • Methamphetamine: Induces significant psychomotor stimulation, characterized by increased locomotor activity, stereotypy (repetitive, purposeless behaviors), and powerful reinforcing effects, leading to high abuse potential.[10]

  • BNMPA: In stark contrast, studies in mice have shown that BNMPA, at doses ranging from 1 mg/kg to 50 mg/kg, fails to significantly alter spontaneous locomotor activity.[10] Furthermore, it does not affect the increased locomotor activity induced by methamphetamine, suggesting the two compounds produce their effects through different mechanisms.[10] At high doses (>30 mg/kg), BNMPA can produce some behavioral disturbances like stereotopy and convulsions at pre-terminal doses (50 mg/kg).[10]

These findings indicate that BNMPA lacks the characteristic stimulant effects of methamphetamine and does not appear to potentiate them.

Neurotoxicity

Chronic, high-dose methamphetamine use is associated with long-term damage to dopamine and serotonin neurons.[11][12] This neurotoxicity is linked to oxidative stress, excitotoxicity, and inflammation.[12][13]

The neurotoxic potential of BNMPA has not been extensively studied in the same way as methamphetamine. However, its distinct mechanism of action—lacking the massive neurotransmitter efflux and subsequent oxidative stress—suggests a lower potential for the kind of neurotoxicity seen with methamphetamine. It is noteworthy that other N-substituted amphetamine analogs, such as N,N-dimethylamphetamine, have been shown to have significantly less neurotoxic activity than methamphetamine, even at behaviorally equivalent doses.[11][14] This suggests that substitutions on the nitrogen atom can dissociate the behavioral effects from the neurotoxic effects.[11][14]

Conclusion

While this compound (BNMPA) shares a core phenethylamine structure with methamphetamine, the addition of an N-benzyl group drastically alters its pharmacological profile.

  • Mechanism: Methamphetamine is a potent substrate and reversing agent for monoamine transporters, leading to massive dopamine, norepinephrine, and serotonin release.[3][4] BNMPA is primarily a weak dopamine reuptake inhibitor with minimal releasing activity.[9]

  • Behavioral Effects: Methamphetamine is a powerful psychostimulant.[10] BNMPA does not produce significant stimulant effects on its own and does not alter methamphetamine-induced hyperactivity.[10]

  • Other Targets: BNMPA also interacts with serotonin transporters, α1-adrenergic receptors, and NMDA receptors, indicating a more complex, multi-target profile, although with relatively low affinity.[9]

References

A Comparative Guide to the Analytical Quantification of N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of N-benzyl-N-methyl-1-phenylpropan-2-amine, commonly known as benzphetamine. The following sections present a comprehensive overview of various techniques, their experimental protocols, and performance data to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a sympathomimetic amine with applications in pharmaceuticals.[1] Accurate and precise quantification of this compound in various matrices, particularly biological samples, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Several analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent. Chiral separation methods are also critical due to the enantiomeric nature of the compound.[2][3]

Methodology Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the key performance parameters of different validated methods for benzphetamine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that offers high sensitivity and selectivity, making it well-suited for the analysis of drugs in complex biological matrices like plasma and urine.[4][5][6]

Table 1: Performance Comparison of LC-MS/MS Methods

ParameterMethod 1: Human Plasma[4]Method 2: Rat Urine[5]Method 3: General Screen[6]
Instrumentation HPLC-MS/MSLC-ESI-MSLC-MS/MS
Sample Preparation Liquid-Liquid ExtractionSolid-Phase ExtractionOnline Turbulent Flow Chromatography
Linearity Range 0.050 - 100 ng/mLNot explicitly stated25 - 200 ng/mL
Limit of Quantification (LOQ) 0.050 ng/mL700 pg/mL (for Benzphetamine)< 25 ng/mL
Intra-day Precision (%CV) 1.85 - 7.83%Not explicitly stated< 15%
Inter-day Precision (%CV) Not explicitly statedNot explicitly stated< 15%
Accuracy (%Bias) 5.00 - 13.50%Not explicitly stated± 15%

This method demonstrates a robust protocol for quantifying benzphetamine in human plasma.

  • Sample Preparation:

    • Take a 300 µL aliquot of human plasma.

    • Basify the sample.

    • Perform a liquid-liquid extraction using an organic solvent. Methamphetamine-D5 is used as an internal standard.

    • Acidify the organic phase and evaporate it to dryness.

    • Reconstitute the residue in a buffered aqueous/organic mobile phase.

  • Chromatography:

    • Inject the sample onto a C8 column.

    • Elute under isocratic mobile phase conditions.

  • Mass Spectrometry:

    • Utilize an ion spray source in positive ion mode.

    • Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 300 µL Human Plasma basify Basification plasma->basify Add Base lle Liquid-Liquid Extraction (with Internal Standard) basify->lle Add Organic Solvent separate Separate Organic Phase lle->separate acidify Acidification separate->acidify Add Acid evaporate Evaporation to Dryness acidify->evaporate reconstitute Reconstitution evaporate->reconstitute Add Mobile Phase injection LC Injection (C8 Column) reconstitute->injection msms MS/MS Detection (MRM) injection->msms

Caption: Workflow for LC-MS/MS analysis of benzphetamine in human plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable technique for the analysis of volatile and thermally stable compounds like amphetamines. Derivatization is often employed to improve chromatographic properties.[7][8][9]

Table 2: Performance Comparison of GC-MS Methods

ParameterMethod 1: Urine (General)[9]Method 2: Hair[8]
Instrumentation GC-MSGC-MS
Sample Preparation Liquid-Liquid Extraction & Derivatization (HFBA)Liquid-Liquid Extraction & Derivatization (HFBA)
Linearity Range 25 - 500 ng/mL2.0 - 40 ng/mg
Limit of Detection (LOD) 2.5 ng/mL0.05 ng/mg
Limit of Quantification (LOQ) 25 ng/mL0.1 ng/mg
Intra-day Precision (%CV) 13 - 20% (at LOQ)0.76 - 4.79%
Inter-day Precision (%CV) 9 - 28% (at LOQ)0.55 - 7.73%
Recovery Not explicitly stated77.5 - 86.9%

This protocol is designed for the detection of benzphetamine and its metabolites in urine.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the urine sample.

    • Derivatize the extracted analytes with heptafluorobutyric anhydride (HFBA).

  • Chromatography:

    • Inject the derivatized sample into the GC-MS.

    • Use a capillary column (e.g., HP-5 MS) for separation.

  • Mass Spectrometry:

    • Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample lle Liquid-Liquid Extraction urine->lle derivatization Derivatization with HFBA lle->derivatization injection GC Injection derivatization->injection ms MS Detection injection->ms

Caption: Workflow for GC-MS analysis of benzphetamine in urine.

Chiral Separation Methods

Since benzphetamine has a chiral center, distinguishing between its enantiomers is often necessary, as they can exhibit different pharmacological activities.[3] Chiral chromatography is the primary technique for this purpose.

Table 3: Performance of a Chiral LC Method for Enantiomeric Purity [2]

ParameterChiral LC Method for D-benzphetamine
Instrumentation HPLC with UV detector
Column Chiralpak AD-H (250 mm × 4.6 mm)
Mobile Phase Methanol and diethyl amine (100:0.2 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Resolution between enantiomers > 3.0
Linearity (Correlation Coefficient) > 0.9994 (for L-benzphetamine)
Limit of Detection (LOD) 0.012 µg/mL (for L-enantiomer)
Limit of Quantification (LOQ) 0.035 µg/mL (for L-enantiomer)
Recovery 95.5 - 103.2%

This method is designed to determine the enantiomeric purity of D-benzphetamine.

  • Sample Preparation:

    • Dissolve the D-benzphetamine drug substance in the mobile phase.

  • Chromatography:

    • Inject the sample onto a Chiralpak AD-H column.

    • Elute with a mobile phase of methanol and diethyl amine (100:0.2 v/v) at a flow rate of 1.0 mL/min at 25 °C.

  • Detection:

    • Monitor the eluent at 220 nm using a UV detector.

Chiral_Separation racemic Racemic Mixture (D- and L-benzphetamine) chiral_column Chiral Stationary Phase racemic->chiral_column separation Differential Interaction chiral_column->separation enantiomers Separated Enantiomers separation->enantiomers d_enantiomer D-benzphetamine enantiomers->d_enantiomer l_enantiomer L-benzphetamine enantiomers->l_enantiomer

Caption: Principle of chiral separation of benzphetamine enantiomers.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • LC-MS/MS offers the highest sensitivity and is ideal for complex biological matrices where low detection limits are necessary.[4]

  • GC-MS provides a robust and reliable alternative, particularly when high-throughput screening is required, although it may necessitate derivatization.[9]

  • Chiral separation methods , typically employing HPLC with a chiral stationary phase, are essential when the differential effects of the enantiomers are under investigation.[2]

The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for benzphetamine quantification.

References

A Comparative Analysis of the Central Nervous System Effects of Benzylmethamphetamine and Other Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) effects of Benzylmethamphetamine (BNMPA) against other well-characterized stimulants, namely amphetamine and methamphetamine. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Introduction

Benzylmethamphetamine (α-benzyl-N-methylphenethylamine) is recognized as an impurity in the illicit synthesis of methamphetamine. Understanding its pharmacological and toxicological profile is crucial for both forensic and clinical research. This guide offers a comparative analysis of BNMPA's effects on key CNS parameters, including interactions with monoamine transporters, neurotransmitter release, and locomotor activity, benchmarked against the widely studied stimulants amphetamine and methamphetamine.

Interaction with Monoamine Transporters

The primary mechanism of action for many psychostimulants involves their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The binding affinity of a compound for these transporters is a key determinant of its neurochemical and behavioral effects.

Data Presentation: Monoamine Transporter Binding Affinities (Ki, µM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Benzylmethamphetamine (BNMPA) 6.05 ± 0.15[1]14.5[1]11.7 (α1-adrenergic receptor)¹[1]
Amphetamine ~0.6[2][3]20 - 40[2][3]~0.1[2][3]
Methamphetamine ~0.5[2]10 - 40[2]~0.1[2]

¹Data for NET binding of BNMPA was not available. The presented value is the binding affinity (Ki) for the α1-adrenergic receptor, as determined by displacement of [³H]prazosin, providing an indication of its interaction with the noradrenergic system.[1]

From this data, it is evident that amphetamine and methamphetamine exhibit a significantly higher affinity for all three monoamine transporters compared to Benzylmethamphetamine. Amphetamine and methamphetamine are most potent at NET, followed by DAT, and are considerably less potent at SERT.[2][3] In contrast, BNMPA displays micromolar affinity for both DAT and SERT, suggesting a much weaker interaction with these transporters.

Neurotransmitter Release

The ability of stimulants to induce the release of dopamine and serotonin is a critical factor in their psychoactive and reinforcing effects. This is often quantified by the EC50 value, which represents the concentration of the drug that elicits 50% of the maximal neurotransmitter release.

Data Presentation: Potency for Monoamine Release (EC50, nM)
CompoundDopamine (DA) ReleaseSerotonin (5-HT) Release
Benzylmethamphetamine (BNMPA) >100,000 (Slight enhancement at ≥100µM)[1]No data available
(+)-Amphetamine 8.0 ± 0.4[4]1756 ± 94[4]
Methamphetamine ~200 (in DAT-expressing COS-7 cells)[5]No direct comparative EC50 found

Note: The EC50 value for methamphetamine dopamine release is from a different experimental system than that for amphetamine, which may affect direct comparison.

The available data indicates that Benzylmethamphetamine is a very weak dopamine releaser, only showing a slight effect at very high concentrations.[1] In stark contrast, amphetamine is a potent dopamine releaser with an EC50 value in the low nanomolar range.[4] Methamphetamine is also a potent dopamine releaser, reportedly more potent than amphetamine in some experimental systems.[5][6]

Effects on Locomotor Activity

Stimulants are known to increase spontaneous locomotor activity in animal models, an effect primarily mediated by the enhancement of dopaminergic neurotransmission in the nucleus accumbens and striatum.

Data Presentation: Locomotor Activity in Rodents
CompoundEffect on Spontaneous Locomotor Activity
Benzylmethamphetamine (BNMPA) No significant alteration from control levels.[7]
Methamphetamine Significant increase in spontaneous activity.[7]

Experimental studies in mice have shown that doses of BNMPA ranging from 1 mg/kg to 50 mg/kg failed to significantly alter locomotor activity compared to control animals.[7] Conversely, methamphetamine at a dose of 5 mg/kg significantly increased spontaneous activity.[7] Furthermore, co-administration of BNMPA with methamphetamine did not alter the locomotor-stimulating effects of methamphetamine, suggesting that BNMPA does not interact with the mechanisms underlying methamphetamine-induced hyperactivity.[7]

Neurotoxicity

A significant concern with the use of certain stimulants, particularly methamphetamine, is their potential to cause long-term damage to monoaminergic nerve terminals. This neurotoxicity is thought to be mediated by factors such as oxidative stress, excitotoxicity, and neuroinflammation.[8][9][10]

To date, there is a lack of published studies specifically investigating the neurotoxic potential of Benzylmethamphetamine. The significantly lower potency of BNMPA in interacting with monoamine transporters and inducing neurotransmitter release compared to methamphetamine might suggest a lower potential for neurotoxicity. However, without direct experimental evidence, this remains speculative. Chronic abuse of methamphetamine is associated with damage to both dopaminergic and serotonergic systems.[11][12]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.

  • Assay: Competition binding assays are performed in a 96-well plate format.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [¹²⁵I]RTI-55 for SERT and NET) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Benzylmethamphetamine, amphetamine, methamphetamine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

Objective: To determine the potency (EC50) of a test compound to induce the release of dopamine or serotonin from brain synaptosomes or transfected cells.

Methodology:

  • Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rats, or cells stably co-expressing the respective monoamine transporter and vesicular monoamine transporter 2 (VMAT2) are used.

  • Loading: The preparations are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Incubation: The loaded preparations are then incubated with increasing concentrations of the test compound.

  • Sampling: The amount of radiolabeled neurotransmitter released into the supernatant is measured at specific time points.

  • Quantification: Radioactivity in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of total incorporated radioactivity released versus the log concentration of the test compound. The EC50 value is determined from the resulting concentration-response curve using non-linear regression.

Locomotor Activity Measurement

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Methodology:

  • Apparatus: An open-field arena equipped with a video tracking system is used.

  • Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least one hour before the experiment.

  • Administration: Animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, the animals are placed in the center of the open-field arena.

  • Data Collection: Locomotor activity, including distance traveled, is recorded by the video tracking system for a defined period (e.g., 60 minutes).

  • Data Analysis: The total distance traveled and other locomotor parameters are analyzed and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Amphetamine-Type Stimulants

Stimulant_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Stimulant Amphetamine-Type Stimulant DAT DAT Stimulant->DAT Enters via Transporter VMAT2 VMAT2 Stimulant->VMAT2 Inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse Increases DA in Synapse DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leads to DA leakage DA_cytosol->DAT Reverse Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds DA_synapse->DA_receptor Signaling Postsynaptic Signaling DA_receptor->Signaling Activates

Caption: Mechanism of action for amphetamine-type stimulants.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Transporter start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay add_components Add Membranes, Radioligand, and Test Compound setup_assay->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity on Filters filter->quantify analyze Analyze Data (IC50) and Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Pharmacological Effects

Pharmacological_Effects compound Stimulant Compound transporter_interaction Interaction with Monoamine Transporters (DAT, SERT, NET) compound->transporter_interaction Determines neurotransmitter_release Increased Extracellular Neurotransmitter Levels (Dopamine, Serotonin) transporter_interaction->neurotransmitter_release Leads to locomotor_activity Increased Locomotor Activity neurotransmitter_release->locomotor_activity Mediates neurotoxicity Potential for Neurotoxicity neurotransmitter_release->neurotoxicity Contributes to

Caption: Relationship between molecular and behavioral effects of stimulants.

Conclusion

The comparative analysis reveals that Benzylmethamphetamine possesses a significantly different and substantially weaker CNS stimulant profile compared to amphetamine and methamphetamine. Its low affinity for monoamine transporters and weak ability to induce dopamine release are consistent with the lack of stimulant effects on locomotor activity. While direct data on the neurotoxicity of BNMPA is absent, its reduced pharmacological activity at key targets for amphetamine-induced neurotoxicity suggests a potentially lower risk profile. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical differences in the central nervous system effects of these compounds. Further research is warranted to fully elucidate the complete pharmacological and toxicological profile of Benzylmethamphetamine.

References

Distinguishing N-benzyl-N-methyl-1-phenylpropan-2-amine from its Isomers using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds and their isomers is a critical aspect of research and development in the pharmaceutical and forensic sciences. N-benzyl-N-methyl-1-phenylpropan-2-amine, a substituted phenethylamine, shares its molecular formula with a variety of structural isomers. Distinguishing between these isomers is essential for drug efficacy, safety, and regulatory compliance. Mass spectrometry serves as a powerful analytical tool for this purpose by elucidating the unique fragmentation patterns of each isomeric structure. This guide provides a comparative analysis of the mass spectral data of this compound and its key isomers, supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates the utility of mass spectrometry in differentiating this compound from its structural isomers. The primary method of distinction lies in the analysis of the fragmentation patterns generated under electron ionization (EI) or collision-induced dissociation (CID). While some fragment ions may be common among isomers due to shared structural motifs, the relative abundances of these ions and the presence of unique, diagnostic fragments allow for unambiguous identification.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for this compound and a representative positional isomer, N-benzyl-N-methyl-1-phenylpropan-1-amine. The data highlights the diagnostic ions that enable their differentiation.

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Key Fragment Ions (m/z) and Relative Abundance
This compound C₁₇H₂₁N240.1743[1]91.05 (100%) [1], 58.07 (5.31%)[1], 119.09 (25.67%)[1], 122.10 (7.90%)[1], 148 (GC-MS fragment)[1]
N-benzyl-N-methyl-1-phenylpropan-1-amine (Predicted) C₁₇H₂₁N240.1743148 (Base Peak) , 91.05, 120.08

Note: The mass spectral data for N-benzyl-N-methyl-1-phenylpropan-1-amine is predicted based on common fragmentation pathways for phenethylamines. The predicted base peak at m/z 148 would be a key differentiator from this compound, which shows a base peak at m/z 91.

Fragmentation Pathway Analysis

The differentiation of this compound from its isomers is primarily based on the unique fragmentation pathways each molecule undergoes in the mass spectrometer. The position of the amine group and the substitution on the nitrogen atom dictates the primary cleavage sites.

This compound Fragmentation

The mass spectrum of this compound is characterized by a base peak at m/z 91, corresponding to the tropylium ion, which is a common fragment for compounds containing a benzyl group. Another significant fragment is observed at m/z 58, resulting from α-cleavage adjacent to the nitrogen atom.

This compound This compound (m/z 239) Fragment_91 Tropylium ion (m/z 91) This compound->Fragment_91 β-cleavage Fragment_58 Immonium ion (m/z 58) This compound->Fragment_58 α-cleavage Fragment_148 C₁₀H₁₄N⁺ (m/z 148) This compound->Fragment_148 α-cleavage

Caption: Fragmentation of this compound.

Isomer: N-benzyl-N-methyl-1-phenylpropan-1-amine Fragmentation

For the positional isomer, N-benzyl-N-methyl-1-phenylpropan-1-amine, a different primary fragmentation is expected. The α-cleavage would lead to a characteristic immonium ion at m/z 148, which would likely be the base peak, providing a clear distinction from its isomer.

Isomer N-benzyl-N-methyl-1-phenylpropan-1-amine (m/z 239) Fragment_148_iso Immonium ion (m/z 148) Isomer->Fragment_148_iso α-cleavage Fragment_91_iso Ethylbenzene radical cation (m/z 91) Isomer->Fragment_91_iso β-cleavage

Caption: Predicted fragmentation of an isomeric structure.

Experimental Protocols

The following protocols describe standard methods for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion Selection: m/z 240.2.

    • Collision Energy: Optimized for fragmentation (e.g., 20-40 eV).

    • Product Ion Scan: Scan for characteristic fragment ions.

Conclusion

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, provides a robust and reliable method for the differentiation of this compound from its structural isomers. The key to successful identification lies in the careful analysis of the full mass spectrum, paying close attention to the relative abundances of common fragments and the presence of unique, diagnostic ions that arise from the specific fragmentation pathways of each isomer. The experimental protocols provided herein offer a starting point for developing validated analytical methods for the unambiguous identification of these compounds.

References

In vivo comparison of the locomotor activity effects of N-benzyl-N-methyl-1-phenylpropan-2-amine and methamphetamine in mice

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the in vivo locomotor activity effects of N-benzyl-N-methyl-1-phenylpropan-2-amine (also known as Benzphetamine) and methamphetamine in mice. While extensive data exists for methamphetamine, a notable scarcity of published in vivo locomotor studies for Benzphetamine necessitates a partially theoretical comparison based on its pharmacological profile and structural similarity to methamphetamine.

Overview of Compounds

This compound (Benzphetamine) is a sympathomimetic amine that is structurally related to amphetamines. It is classified as a Schedule III controlled substance in the United States and is primarily known for its anorectic effects. Its mechanism of action is centered on the modulation of monoaminergic systems, including dopamine and norepinephrine.[1]

Methamphetamine is a potent central nervous system stimulant of the phenethylamine and amphetamine classes. It is a well-studied psychostimulant known to significantly increase locomotor activity in rodents.[2][3][4][5] Its effects are primarily mediated through the dopaminergic system in the brain.

Quantitative Comparison of Locomotor Activity

Due to the lack of direct comparative studies, this section presents established data for methamphetamine and a projected profile for Benzphetamine based on its pharmacological classification.

Table 1: Methamphetamine - Dose-Dependent Effects on Locomotor Activity in Mice

Dose (mg/kg)Route of AdministrationObservation PeriodKey Findings on Locomotor Activity
0.3Intraperitoneal (i.p.)90 minutesModerate increase in locomotor activity compared to vehicle.[3]
1.0Subcutaneous (s.c.)60 minutesSignificant increase in locomotor activity.[3]
2.0Intraperitoneal (i.p.)45 minutesIncreased locomotor activity.[4]
2.5Not specifiedNot specifiedIncreased locomotor activity.[3]
4.0Intraperitoneal (i.p.)45 minutesGreater increase in locomotor activity in adolescent mice compared to 2 mg/kg.[4]
5.0Not specifiedNot specifiedDose-dependent increase in locomotor activity.[3]
10.0Not specifiedNot specifiedFurther dose-dependent increase in locomotor activity.[3]

Table 2: this compound - Projected Effects on Locomotor Activity in Mice

Dose (mg/kg)Route of AdministrationPredicted Observation PeriodProjected Key Findings on Locomotor Activity
Low to ModerateIntraperitoneal (i.p.) / Oral (p.o.)60-120 minutesExpected to produce a dose-dependent increase in locomotor activity.
HighIntraperitoneal (i.p.) / Oral (p.o.)60-120 minutesAt higher doses, an increase in stereotypic behaviors may be observed, potentially leading to a plateau or decrease in ambulatory distance.

Experimental Protocols

Detailed methodologies for assessing locomotor activity following psychostimulant administration are crucial for reproducible research.

Methamphetamine Locomotor Activity Protocol (Generalized)

  • Animals: Male C57BL/6J mice are commonly used.[5] Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: (+)-Methamphetamine hydrochloride is dissolved in 0.9% sterile saline.[4]

  • Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are then placed in the open-field arenas for a 30-60 minute habituation period.

  • Drug Administration: Methamphetamine or vehicle (saline) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Locomotor Activity Monitoring: Immediately following injection, locomotor activity is recorded for a period of 45 to 90 minutes using an automated activity monitoring system (e.g., Ethovision XT or IR photoactometers).[2][6] Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy.

  • Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses of methamphetamine with the vehicle control group.

Signaling Pathways and Mechanisms of Action

Methamphetamine's Effect on Dopaminergic Signaling

Methamphetamine's stimulant effects, including hyperlocomotion, are primarily mediated by its action on the dopaminergic system. It increases the extracellular levels of dopamine in the brain, particularly in the nucleus accumbens, by promoting its release from presynaptic terminals and blocking its reuptake. This surge in synaptic dopamine leads to increased activation of dopamine receptors, primarily D1 and D2 receptors, on postsynaptic neurons, driving the increase in motor activity.

Methamphetamine_Signaling_Pathway cluster_pre cluster_post METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_vesicle Dopamine Vesicle METH->DA_vesicle Promotes Release PreSynaptic Presynaptic Dopaminergic Neuron PostSynaptic Postsynaptic Neuron DA_synapse Dopamine DA_vesicle->DA_synapse Releases D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates Locomotor Increased Locomotor Activity D1R->Locomotor Stimulates D2R->Locomotor Stimulates Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (Mice) Habituation Habituation to Environment Animal_Selection->Habituation Baseline Baseline Activity Recording Habituation->Baseline Drug_Prep Drug Preparation Injection Drug/Vehicle Injection Drug_Prep->Injection Baseline->Injection Post_Injection Post-Injection Monitoring Injection->Post_Injection Data_Collection Data Collection Post_Injection->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Receptor Binding Affinity: A Comparative Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine and its N-Demethylated Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methyl-1-phenylpropan-2-amine is a sympathomimetic amine that is chemically and pharmacologically related to amphetamine.[1][2] It is known to be metabolized in the body, primarily through N-demethylation, to form N-benzyl-1-phenylpropan-2-amine.[3] Understanding the receptor binding profiles of both the parent drug and its metabolite is crucial for elucidating their overall pharmacological effects, including their potential activity at monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Metabolic Pathway

The primary metabolic conversion of this compound to its N-demethylated metabolite is an enzymatic process occurring in the liver. This biotransformation is a key determinant of the compound's pharmacokinetic and pharmacodynamic profile.

cluster_0 Metabolic Conversion Parent_Compound N-benzyl-N-methyl- 1-phenylpropan-2-amine (Benzphetamine) Metabolite N-benzyl- 1-phenylpropan-2-amine (Benzylamphetamine) Parent_Compound->Metabolite N-demethylation (Liver Microsomes)

Metabolic conversion of Benzphetamine.

Receptor Binding Affinity Comparison

A direct quantitative comparison of the receptor binding affinities of this compound and N-benzyl-1-phenylpropan-2-amine at various monoamine transporters is challenging due to a lack of specific experimental data in the public domain. However, based on the structure-activity relationships of related phenethylamine derivatives, some inferences can be drawn.

Generally, N-alkylation of phenethylamines can influence their potency and selectivity for monoamine transporters. The removal of the N-methyl group from benzphetamine to form benzylamphetamine results in a secondary amine, which may alter its interaction with the binding pockets of DAT, NET, and SERT. For many phenethylamines, N-methylation can enhance affinity for certain transporters. Therefore, it is plausible that the binding affinities of the parent compound and its metabolite differ, which would have implications for their respective contributions to the overall pharmacological effect.

Table 1: Hypothetical Receptor Binding Affinity Profile

The following table is a hypothetical representation based on general structure-activity relationships of phenethylamines and is intended for illustrative purposes only. Actual experimental data is required for a definitive comparison.

CompoundTargetBinding Affinity (Ki, nM)
This compoundDopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
Serotonin Transporter (SERT)Data not available
N-benzyl-1-phenylpropan-2-amineDopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
Serotonin Transporter (SERT)Data not available

Experimental Protocols

The determination of receptor binding affinity is typically conducted through in vitro assays. A standard method is the radioligand binding assay, which measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Radioligand Binding Assay Workflow

The general workflow for a competitive radioligand binding assay involves the following steps:

  • Preparation of Receptor Source: A source of the target receptor is prepared, which can be a cell line engineered to express the receptor of interest or tissue homogenates known to be rich in the receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, typically through rapid filtration.

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Receptor Preparation (e.g., cell membranes expressing DAT) B Incubation with Radioligand and Competitor Compound A->B C Separation of Bound and Free Radioligand (Filtration) B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Workflow of a Radioligand Binding Assay.

Signaling Pathways

The interaction of phenethylamine derivatives with monoamine transporters does not directly initiate a signaling cascade in the same way as a G-protein coupled receptor agonist. Instead, by inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft. This elevated neurotransmitter level then leads to enhanced activation of their respective postsynaptic receptors, thereby amplifying downstream signaling pathways.

For instance, increased synaptic dopamine would lead to greater activation of dopamine receptors (D1-D5), which are involved in various signaling cascades, including those mediated by adenylyl cyclase and phospholipase C.

Conclusion

A definitive comparison of the receptor binding affinities of this compound and its N-demethylated metabolite, N-benzyl-1-phenylpropan-2-amine, awaits direct experimental investigation. Based on established metabolic pathways, it is clear that the parent compound is converted to its demethylated form. The structural change from a tertiary to a secondary amine is likely to alter the binding characteristics at monoamine transporters. Future research employing radioligand binding assays is necessary to quantify the binding affinities of both compounds at DAT, NET, and SERT. Such data would provide valuable insights into their respective pharmacological roles and contribute to a more comprehensive understanding of their mechanism of action.

References

A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of established and novel synthetic routes for N-benzyl-N-methyl-1-phenylpropan-2-amine, a tertiary amine with a core phenethylamine structure. We will delve into the performance of traditional methods like reductive amination and the Leuckart reaction against emerging biocatalytic and multi-step rearrangement strategies, supported by experimental data.

Comparative Performance of Synthetic Routes

The selection of a synthetic route is a critical decision influenced by factors such as yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for different methods of synthesizing this compound and its close analogs.

Parameter Reductive Amination (Established) Leuckart Reaction (Established) Biocatalytic Synthesis (Novel) Multi-step Synthesis via Curtius Rearrangement (Novel)
Starting Materials Phenyl-2-propanone, N-methylbenzylaminePhenyl-2-propanone, N-methylformamidePhenyl-2-propanone, Amine DonorSubstituted Benzyl Halide, Isobutyronitrile
Key Reagents NaBH4, H2/Pd/C, or Al/HgFormic acidTransaminase (e.g., ATA-025)Diphenylphosphoryl azide, H2/Pd/C
Reported Yield ~70-85% (for analogous methamphetamine synthesis)[1]Variable, can be lower than reductive amination (~26% for a related ketone)[2]High conversion (>99%) to chiral amine precursor[1]Good yields in individual steps[3]
Product Purity Generally high after purificationCan require extensive purification to remove byproductsHigh enantiomeric excess (>98.5%) for the chiral amine[1]High purity achievable after chromatographic separation
Reaction Time 2-24 hours4-36 hours[2][4]24-48 hoursMultiple days for the entire sequence
Reaction Temperature 0°C to room temperature (NaBH4) or elevated (catalytic hydrogenation)High temperatures (165-190°C)[2][4]Ambient to slightly elevated temperatures (e.g., 45°C)[1]Varied, from low to high temperatures across different steps
Key Advantages One-pot synthesis, good yields, well-establishedUses inexpensive reagentsHigh enantioselectivity, mild reaction conditions, environmentally friendlyCan be adapted for diverse analogs
Key Disadvantages Use of hazardous reducing agents, potential for byproduct formationHigh temperatures, potential for numerous byproducts, strong acid/base required for hydrolysisLonger reaction times, requires specific enzyme, multi-step for the final productMulti-step process, lower overall yield, use of hazardous reagents (azides)

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are the protocols for the key experiments cited in this guide.

Established Method: Reductive Amination

This protocol is adapted from the synthesis of methamphetamine, a close structural analog, and is a representative procedure for the reductive amination of phenyl-2-propanone.

Materials:

  • Phenyl-2-propanone (P2P)

  • N-methylbenzylamine

  • Methanol

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.2 equivalents) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add water and diethyl ether to the residue and basify with a sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Established Method: Leuckart Reaction

This protocol describes the synthesis of the N-formyl intermediate from phenyl-2-propanone, which can then be hydrolyzed and subsequently N-benzylated. This is based on the established Leuckart synthesis of methamphetamine.[4]

Materials:

  • Phenyl-2-propanone (P2P)

  • N-methylformamide

  • Sodium hydroxide solution (10M)

  • Hydrochloric acid (37%)

  • Toluene

Procedure:

  • Combine phenyl-2-propanone (1 equivalent) and N-methylformamide (5.7 equivalents) in a flask equipped with a reflux condenser.[4]

  • Heat the mixture to 165-170°C and maintain for 24-36 hours.[4]

  • Cool the reaction mixture to room temperature and add 10M sodium hydroxide solution.

  • Reflux the mixture for 2 hours to hydrolyze the formamide intermediate.

  • After cooling, separate the organic layer.

  • To the organic layer, add concentrated hydrochloric acid and reflux for 2 hours.

  • After cooling, slowly add a sodium hydroxide solution to basify the mixture.

  • Extract the product with toluene, dry the organic layer, and concentrate to yield the crude N-methyl-1-phenylpropan-2-amine.

  • This intermediate would then undergo N-benzylation to yield the final product.

Novel Method: Biocatalytic Synthesis of Chiral Amine Precursor

This protocol outlines the enantioselective synthesis of (R)-1-phenylpropan-2-amine using a transaminase, which serves as a chiral building block for the final product.[1]

Materials:

  • Phenyl-2-propanone (P2P)

  • Isopropylamine (as amine donor)

  • Immobilized (R)-transaminase (e.g., ATA-025)

  • Phosphate buffer (pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Organic solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, P2P, isopropylamine, and the transaminase biocatalyst.

  • Add the PLP cofactor to the mixture. A small amount of a co-solvent like DMSO may be used to improve substrate solubility.

  • Incubate the reaction at a controlled temperature (e.g., 45°C) with gentle agitation for 24-48 hours.[1]

  • Monitor the reaction progress using HPLC or GC.

  • Once the reaction reaches high conversion, stop the reaction and separate the biocatalyst by filtration or centrifugation.

  • Extract the chiral amine from the aqueous phase using an appropriate organic solvent after adjusting the pH.

  • The resulting (R)-1-phenylpropan-2-amine would then require subsequent N-methylation and N-benzylation steps to yield the final product.

Novel Method: Multi-step Synthesis via Curtius Rearrangement

This is a conceptual outline based on a patented method for analogous compounds, involving a multi-step sequence.[3]

General Strategy:

  • Alkylation: A substituted benzyl halide is reacted with isobutyronitrile in the presence of a base to form a nitrile intermediate.

  • Hydrolysis: The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA), which then undergoes thermal rearrangement to an isocyanate. The isocyanate is trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate.

  • Deprotection/Reduction: The protecting group is removed, and any other necessary reductions are performed, often via catalytic hydrogenation, to yield the final amine.

Visualizing the Synthetic Workflows

To better understand the logical flow of the established and novel synthetic routes, the following diagrams were generated using the DOT language.

established_route P2P Phenyl-2-propanone RA Reductive Amination P2P->RA NMB N-methylbenzylamine NMB->RA Product N-benzyl-N-methyl- 1-phenylpropan-2-amine RA->Product ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd/C) ReducingAgent->RA

Caption: Workflow for the established reductive amination route.

novel_route P2P Phenyl-2-propanone Biocatalysis Biocatalytic Amination (Transaminase) P2P->Biocatalysis AmineDonor Amine Donor AmineDonor->Biocatalysis ChiralAmine Chiral 1-phenylpropan-2-amine Biocatalysis->ChiralAmine N_Methylation N-methylation ChiralAmine->N_Methylation N_Benzylation N-benzylation N_Methylation->N_Benzylation Product N-benzyl-N-methyl- 1-phenylpropan-2-amine N_Benzylation->Product

Caption: Workflow for a novel biocatalytic-based synthetic route.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling N-benzyl-N-methyl-1-phenylpropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of N-benzyl-N-methyl-1-phenylpropan-2-amine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various levels of protection.[1][2]

Protection LevelRecommended PPE
Level C - Full-face air-purifying respirators- Inner and outer chemical-resistant gloves- Hard hat- Escape mask- Disposable chemical-resistant outer boots
Level D - Gloves- Coveralls- Safety glasses- Face shield- Chemical-resistant, steel-toe boots or shoes

Given the nature of aromatic amines, at a minimum, Level D protection should be employed.[1] However, in situations with a higher risk of aerosolization or in poorly ventilated areas, Level C protection, particularly the use of a full-face air-purifying respirator, is strongly advised.[1][3]

A selection of appropriate glove materials is critical to prevent skin contact. Studies on aromatic amine permeation have shown varying breakthrough times for different glove materials. Therefore, it is advisable to consult manufacturer-specific data for resistance to aromatic amines.[4] General recommendations for chemical-resistant gloves include materials like nitrile, neoprene, butyl, and fluorocarbon rubber.[5]

Operational Handling and Storage

Safe handling and storage practices are fundamental to preventing accidents and ensuring a secure laboratory environment.[3]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe mists or vapors.[6][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

  • Spills: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6] Collect the absorbed material into a suitable, closed container for disposal.[6]

Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]

Emergency Procedures

In case of exposure, immediate action is critical. The following table outlines the first-aid measures to be taken.

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[6][7] Do not empty into drains.[6]

  • Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Use Fume Hood Use Fume Hood Prepare Work Area->Use Fume Hood Handle with Care Handle with Care Use Fume Hood->Handle with Care Transfer and Use Transfer and Use Handle with Care->Transfer and Use Spill Spill Handle with Care->Spill Exposure Exposure Handle with Care->Exposure Decontaminate Work Area Decontaminate Work Area Transfer and Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper Disposal Proper Disposal Segregate Waste->Proper Disposal Follow First Aid Follow First Aid Spill->Follow First Aid Exposure->Follow First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methyl-1-phenylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methyl-1-phenylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.